Asparaginase
Beschreibung
Eigenschaften
CAS-Nummer |
9015-68-3 |
|---|---|
Synonyme |
L-ASNase |
Herkunft des Produkts |
United States |
Biochemical and Structural Foundations of Asparaginase
Enzymatic Catalysis and Reaction Mechanism of Asparaginase
The enzymatic action of this compound is centered on its ability to hydrolyze L-asparagine, a process that involves a detailed and specific reaction pathway. This catalytic activity is the cornerstone of its function and has been the subject of extensive research.
L-Asparagine Hydrolysis Pathway and Product Formation
The primary function of L-asparaginase (EC 3.5.1.1) is to catalyze the hydrolysis of L-asparagine into L-aspartic acid and ammonia. mdpi.combohrium.comelsevier.espatsnap.com This reaction is crucial for depriving certain cells of an essential amino acid. The hydrolysis process occurs in two main steps through the formation of a β-acyl-enzyme intermediate. elsevier.es In the initial step, a nucleophilic residue within the enzyme's active site attacks the amide carbon of L-asparagine, leading to the formation of a covalent intermediate and the release of ammonia. elsevier.esebi.ac.uk The second step involves the nucleophilic attack of a water molecule on the ester carbon of this intermediate, which results in the cleavage of the covalent bond and the release of L-aspartic acid, regenerating the enzyme for another catalytic cycle. elsevier.esebi.ac.uk
Glutaminase (B10826351) Co-activity: Enzymatic Mechanism and Implications
Many asparaginases also exhibit a secondary glutaminase activity, catalyzing the hydrolysis of L-glutamine to L-glutamic acid and ammonia. elsevier.esfrontiersin.orgmdpi.com The level of this co-activity varies among asparaginases from different sources. For instance, the enzyme from Escherichia coli has a glutaminase activity that is a small fraction of its this compound activity, while asparaginases from organisms like Pseudomonas sp. and Acinetobacter glutaminasificans can have comparable this compound and glutaminase activities. elsevier.esmdpi.com The mechanism for glutamine hydrolysis is similar to that of asparagine, involving a nucleophilic attack and the formation of an acyl-enzyme intermediate. researchgate.net The glutaminase activity can have significant implications, as the depletion of glutamine can affect various metabolic pathways. frontiersin.org Research has focused on engineering asparaginases with reduced or eliminated glutaminase activity to minimize potential side effects. frontiersin.orgfrontiersin.org
Catalytic Site Architecture and Identification of Key Residues
| Residue | Role in Catalysis | Source Organism Example |
| Threonine (Thr) | Acts as the primary catalytic nucleophile, initiating the hydrolysis reaction. ebi.ac.uk | Escherichia coli |
| Tyrosine (Tyr) | Activates the nucleophilic threonine. ebi.ac.uk | Escherichia coli |
| Aspartic Acid (Asp) | Part of a catalytic triad (B1167595), contributes to the activation of other residues. mdpi.com | Escherichia coli |
| Lysine (Lys) | Acts as a general base in the catalytic mechanism. mdpi.com | Escherichia coli |
Structural Biology of this compound Isoforms
This compound exists in various isoforms with distinct structural characteristics. These structural differences influence their enzymatic properties and biological functions.
Quaternary Structure and Oligomeric States (e.g., Homotetramers)
Bacterial type II L-asparaginases, which are of significant interest, typically exist as homotetramers. bohrium.comnih.govmdpi.comresearchgate.netzenodo.org This means they are composed of four identical protein subunits. The homotetrameric structure of enzymes like E. coli this compound II can be described as a dimer of two "intimate dimers". nih.govnih.gov The formation of at least a dimer is essential for creating a complete active site, as residues from the C-terminal fragment of one subunit are necessary for stabilizing the substrate in the active site of the adjacent subunit. nih.govfrontiersin.org While the tetrameric form is common, asparaginases can also be found as monomers, dimers, and even hexamers depending on the source. mdpi.com The oligomeric state is a critical determinant of the enzyme's stability and activity. bohrium.com
Asparaginases are broadly classified into three structural classes. nih.govnih.govfrontiersin.org
Class 1 enzymes are typically tetramers. nih.govfrontiersin.org
Class 2 enzymes are Ntn-hydrolases that mature into dimers of αβ heterodimers. nih.govfrontiersin.org
Class 3 represents a more recently discovered and less characterized group of asparaginases. nih.govfrontiersin.org
Conformational Dynamics and Allosteric Regulation of this compound Activity
The structure of this compound is not static; it undergoes conformational changes that are essential for its function. royalsocietypublishing.org A flexible loop near the active site plays a crucial role in controlling substrate access and product release. bohrium.commdpi.com Computational studies have shown that substrate binding can induce this loop to adopt a more "closed" state, which is important for catalysis. chemrxiv.org
Some asparaginases are also subject to allosteric regulation, where the binding of a molecule at a site other than the active site influences the enzyme's activity. nih.govnih.gov For example, the cytoplasmic E. coli L-asparaginase I exhibits positive cooperativity, meaning the binding of one substrate molecule increases the enzyme's affinity for subsequent substrate molecules. nih.gov This allosteric behavior is associated with a reorganization of the enzyme's quaternary structure upon substrate binding. nih.gov The identification of allosteric sites, distinct from the catalytic active site, opens up possibilities for modulating enzyme activity through the design of specific effector molecules. nih.gov
| Feature | Description | Implication |
| Flexible Active Site Loop | A mobile loop structure that gates the entrance to the active site. bohrium.commdpi.com | Controls substrate binding and product release, influencing catalytic efficiency. chemrxiv.org |
| Allosteric Regulation | Regulation of enzyme activity by binding of a molecule at a site other than the active site. nih.govnih.gov | Allows for fine-tuning of enzymatic activity in response to cellular signals. |
| Conformational Changes | Alterations in the three-dimensional structure of the enzyme upon substrate binding or allosteric effector binding. royalsocietypublishing.orgnih.gov | Essential for bringing catalytic residues into the correct orientation and for the overall catalytic cycle. |
Comparative Structural Analysis Across this compound Classes (Type I, Type II, Type III)
Asparaginases are broadly categorized into three distinct classes based on their structural and sequential properties: Type I, Type II, and Type III. This classification reflects fundamental differences in their quaternary structure, active site architecture, and evolutionary origins.
Type I this compound: Typically found in the cytoplasm, Type I asparaginases are homodimers. bohrium.com An example is the enzyme from Pyrococcus horikoshii, which corresponds to the cytosolic E. coli enzyme, EcAI. The dimeric structure of Type I asparaginases is analogous to the "intimate dimer" that forms a building block of the tetrameric Type II enzymes. bohrium.comscispace.com While some studies suggest a tetrameric assembly for the E. coli Type I enzyme (EcAI) in crystal packing, its existence as a tetramer in solution is not definitively established. nih.gov A key structural feature of Type I asparaginases is a flexible loop near the active site; in the Pyrococcus horikoshii this compound, this loop is stabilized by the formation of a β-hairpin and interactions with an α-helical region from the partner subunit. bohrium.com This stabilization is thought to limit substrate access to the active site. bohrium.comjmb.or.kr
Type II this compound: These enzymes are typically located in the periplasm of bacteria and are characterized by a homotetrameric structure with 222 symmetry. imrpress.comnih.gov Each monomer consists of two α/β domains connected by a linker. biotech-asia.org The tetramer can be conceptualized as a dimer of two tightly associated intimate dimers. nih.govnih.gov The active sites, of which there are four per tetramer, are formed at the interface between subunits of these intimate dimers. imrpress.comajol.info A distinctive and highly conserved feature of bacterial Type II asparaginases is a rare left-handed crossover in the N-domain. biotech-asia.org The active site contains a highly flexible loop that becomes ordered upon substrate binding, playing a crucial role in catalysis. acs.org This mobile gate mechanism is a hallmark of Type II enzymes. bohrium.com The catalytic process involves two conserved catalytic triads. biotech-asia.org
Type III this compound: This class of asparaginases is structurally and evolutionarily distinct from the bacterial Type I and II enzymes. scispace.com They are classified as N-terminal nucleophile (Ntn) hydrolases. jmb.or.krnih.gov Structurally, Type III asparaginases, such as the one from E. coli (EcAIII), are heterotetramers composed of two α-subunits and two β-subunits, forming an (αβ)₂ configuration. nih.gov The mature, active form of the enzyme is generated through autoproteolytic cleavage of an inactive precursor into its constituent α and β subunits. jmb.or.krresearchgate.net The protomers exhibit a conserved αββα motif, with two β-sheets sandwiched between α-helices. researchgate.netcore.ac.uk Unlike Type I and II asparaginases, some Type III enzymes, like E. coli Type III this compound, possess a metal-binding site near the active site, which is not observed in related glycosylasparaginases. nih.gov
Table 1: Comparative Structural Features of this compound Classes
| Feature | Type I this compound | Type II this compound | Type III this compound |
|---|---|---|---|
| Quaternary Structure | Homodimer bohrium.com | Homotetramer imrpress.comnih.gov | Heterotetramer (αβ)₂ nih.gov |
| Subunit Composition | Identical subunits | Identical subunits | Two α and two β subunits nih.gov |
| Cellular Localization | Cytoplasmic jmb.or.kr | Periplasmic jmb.or.kr | Varies (e.g., periplasmic in E. coli) |
| Active Site | Formed within the dimer | Formed at the interface of two subunits in an "intimate dimer" imrpress.com | Located within a single protomer, but the dimeric form is crucial for stability researchgate.net |
| Key Structural Motif | Stabilized flexible loop via β-hairpin bohrium.com | Highly flexible active site loop that closes on substrate binding acs.org | N-terminal nucleophile (Ntn) hydrolase fold; autoproteolytic cleavage for activation jmb.or.krresearchgate.net |
| Metal Dependence | Generally not reported | Some may have metal binding sites frontiersin.org | Some possess a metal-binding site (e.g., Na⁺) nih.gov |
| Example | Pyrococcus horikoshii this compound bohrium.com | E. coli this compound II (EcAII) nih.gov | E. coli this compound III (EcAIII) nih.gov |
Sources, Production, and Bioprocessing of Asparaginase
Microbial Production of Asparaginase for Academic Research
The quest for novel asparaginases with improved therapeutic profiles has led to the exploration of a wide range of microbial sources. Academic research plays a crucial role in identifying and characterizing this compound-producing microorganisms from various environments.
Bacteria are the most extensively studied and commercially utilized sources of this compound. ijsr.netnih.gov Species such as Escherichia coli and Erwinia chrysanthemi (also known as Erwinia carotovora) are the primary organisms used for the industrial production of this compound for medical applications. nih.govelsevier.eselsevier.es E. coli produces two forms of this compound, a cytoplasmic form (type I) and a periplasmic form (type II), with only the type II enzyme exhibiting anti-cancer activity. elsevier.esmdpi.com The this compound from Erwinia chrysanthemi is often used as an alternative for patients who develop hypersensitivity to the E. coli-derived enzyme. nih.govresearchgate.net
Streptomyces species, a group of actinomycetes, are also recognized as significant producers of this compound. rjpbcs.com Various species, including Streptomyces karnatakensis and Streptomyces venezuelae, have been investigated for their ability to produce this enzyme. nih.govnih.gov Research has also explored this compound production in other bacterial genera such as Bacillus, Pseudomonas, and Serratia. nih.govnih.gov For instance, Bacillus subtilis has been considered as an alternative source for this compound with potentially fewer adverse effects. who.int
Table 1: Examples of Bacterial Sources for this compound Production
| Bacterial Species | Key Findings | References |
|---|---|---|
| Escherichia coli | Primary commercial source for type II this compound used in chemotherapy. | ijsr.netnih.govmdpi.com |
| Erwinia chrysanthemi | An alternative commercial source for patients with hypersensitivity to the E. coli enzyme. | ijsr.netnih.govresearchgate.net |
| Streptomyces species | A diverse group of actinomycetes with demonstrated this compound production potential. | nih.govrjpbcs.com |
| Bacillus subtilis | Investigated as a potential alternative source with a favorable safety profile. | nih.govwho.int |
Fungi and yeasts have emerged as promising alternative sources for this compound production, primarily due to the potential for their enzymes to exhibit lower immunogenicity compared to bacterial enzymes. elsevier.esfrontiersin.org The eukaryotic nature of these organisms may result in enzymes that are more compatible with the human system. nih.gov Genera such as Aspergillus, Penicillium, and Fusarium have been extensively studied for their this compound-producing capabilities. elsevier.esscispace.comijpsi.org
Studies have demonstrated significant this compound production from various fungal species. For example, Aspergillus niger and Aspergillus tamarii have been shown to produce the enzyme through submerged fermentation. elsevier.esmdpi.com Similarly, species of Penicillium and Rhizopus have been identified as this compound producers. mdpi.comresearchgate.netenvironmentaljournals.org Research has also been conducted on yeasts like Saccharomyces cerevisiae and Candida utilis for this compound production. nih.govscispace.comresearchgate.net
Table 2: Examples of Fungal and Yeast Sources for this compound Production
| Fungal/Yeast Species | Key Findings | References |
|---|---|---|
| Aspergillus niger | A well-studied fungal source, capable of producing high levels of this compound. | elsevier.esmdpi.com |
| Penicillium species | Several species within this genus have been identified as producers of this compound. | elsevier.esresearchgate.netenvironmentaljournals.org |
| Rhizopus species | Investigated as a source of this compound, with some species showing production capabilities. | mdpi.comresearchgate.net |
| Saccharomyces cerevisiae | A yeast species that has been explored for the production of this compound. | nih.govresearchgate.net |
The search for novel asparaginases with unique properties has expanded to include microorganisms from extreme and underexplored environments. Archaea, particularly hyperthermophilic archaea, are of interest due to the high thermal stability of their enzymes. mdpi.comnih.gov For instance, a thermostable this compound has been identified in the hyperthermophilic archaeon Thermococcus sibiricus. frontiersin.org
Marine microbes, including bacteria and fungi, represent a vast and largely untapped resource for new bioactive compounds, including enzymes like this compound. mdpi.comnih.govrjpbcs.com The unique biochemical diversity of marine microorganisms makes them a promising avenue for discovering asparaginases with novel characteristics. rjpbcs.com
Endophytic fungi, which reside within the tissues of living plants, are another emerging source of this compound. researchgate.net These fungi can produce a variety of bioactive molecules, and studies have shown that endophytic fungi isolated from medicinal plants can be a source of L-asparaginase. researchgate.net The investigation of these emerging microbial sources holds the potential to yield asparaginases with improved stability, substrate specificity, and reduced immunogenicity. elsevier.esfrontiersin.org
Fungal and Yeast Sources (e.g., Aspergillus, Penicillium, Rhizopus)
Biotechnological Approaches for this compound Bioproduction
To meet the industrial demand for this compound and to improve its therapeutic efficacy, various biotechnological strategies are employed. These approaches focus on enhancing the production yield, improving the enzyme's properties, and optimizing the fermentation process.
Genetic engineering and strain improvement techniques are pivotal in enhancing the production of this compound. tandfonline.com Recombinant DNA technology allows for the transfer of the this compound gene from a donor organism into a more suitable host, a process known as heterologous expression. frontiersin.org This approach can overcome the low yields often associated with wild-type strains. frontiersin.org E. coli is a common host for the heterologous expression of this compound due to its well-understood genetics and rapid growth. mdpi.com
Several strategies are used to improve gene expression, including codon optimization, where the codons of the this compound gene are altered to match the preferred codon usage of the expression host. mdpi.comfrontiersin.org Promoter engineering is another technique used to increase the transcription rate of the this compound gene, leading to higher enzyme production. frontiersin.org For instance, the use of strong promoters can significantly enhance the expression levels of the enzyme. frontiersin.org Furthermore, techniques like protoplast fusion have been used to create recombinant strains with increased this compound activity. tandfonline.com
The production of this compound is highly dependent on the fermentation conditions. nih.govscispace.com Both submerged fermentation (SmF) and solid-state fermentation (SSF) are utilized for this compound production, with SmF being the more common method for microbial enzyme production due to its scalability and control over process parameters. nih.govresearchgate.net
Optimization of fermentation parameters is critical for maximizing the yield of this compound. core.ac.ukijpsjournal.com Key parameters that are often optimized include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, aeration, and incubation time. ijsr.netnih.govnih.gov Statistical methods, such as response surface methodology (RSM), are frequently employed to identify the optimal conditions for enzyme production by systematically varying multiple parameters simultaneously. core.ac.ukgreenpharmacy.info For example, studies have shown that the choice of carbon and nitrogen sources can significantly influence this compound production in various microorganisms. nih.govijpsi.org The pH of the culture medium and the incubation temperature are also crucial factors that affect both microbial growth and enzyme synthesis. nih.govmdpi.com
Table 3: Fermentation Parameters Optimized for this compound Production
| Parameter | Significance in this compound Production | References |
|---|---|---|
| Carbon Source | Provides energy for microbial growth and can influence enzyme synthesis. | nih.govijpsi.org |
| Nitrogen Source | Essential for the synthesis of amino acids and proteins, including this compound. | nih.govijpsi.org |
| pH | Affects microbial growth and the stability and activity of the enzyme. | nih.govmdpi.com |
| Temperature | Influences the rate of microbial growth and enzyme production. | nih.govmdpi.com |
| Incubation Time | Determines the stage of microbial growth at which maximum enzyme production occurs. | ijpsjournal.commdpi.com |
Purification Methodologies and Characterization of Recombinant this compound
The purification and subsequent characterization of recombinant L-asparaginase are critical steps to ensure the enzyme's purity, identity, and functional integrity for therapeutic and industrial applications. The process involves separating the target enzyme from host cell proteins and other contaminants, followed by a comprehensive analysis of its biochemical and biophysical properties.
Purification Methodologies
The purification of recombinant this compound often involves a multi-step strategy combining various chromatographic techniques to achieve a high degree of purity. researchgate.net The choice of methods depends on the expression system (e.g., Escherichia coli, Pichia pastoris), whether the protein is expressed intracellularly or secreted, and the presence of affinity tags. semanticscholar.orgacs.org
Commonly employed purification strategies include:
Initial Steps and Inclusion Body Processing: When L-asparaginase is overexpressed in E. coli, it can accumulate as insoluble aggregates known as inclusion bodies (IBs). frontiersin.orgnih.gov Recovering the active enzyme from IBs requires an initial cell lysis step, followed by isolation and washing of the IBs to remove contaminating proteins. nih.govnih.gov The purified IBs are then solubilized using denaturing agents like urea. frontiersin.orgnih.gov A crucial subsequent step is refolding, where the denatured protein is diluted into a refolding buffer, often containing additives like arginine, to facilitate the formation of the correct tertiary and quaternary structure. frontiersin.orgnih.gov
Affinity Chromatography (AC): This is a powerful and often single-step purification method for recombinant proteins engineered with an affinity tag, such as a polyhistidine-tag (His-tag). jmb.or.krnih.gov The cell lysate or supernatant is passed through a column containing a resin with high affinity for the tag, such as Nickel-NTA (Ni-NTA) resin. semanticscholar.orgnih.gov After washing away unbound proteins, the tagged this compound is eluted using a competitor molecule like imidazole (B134444) or by changing the pH. nih.gov
Ion-Exchange Chromatography (IEX): IEX separates proteins based on their net surface charge. wisdomlib.org It is a widely used technique in this compound purification. researchgate.netfrontiersin.org Anion-exchange chromatography, using matrices like DEAE-Sepharose or DEAE-cellulose, is common. nih.govresearcherslinks.comcore.ac.uk In this process, the protein is loaded onto the column at a specific pH where it carries a net negative charge and binds to the positively charged resin. Elution is typically achieved by increasing the salt concentration (e.g., with a sodium chloride gradient) or by changing the pH to disrupt the electrostatic interactions. frontiersin.orgnih.gov
Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules based on their size. researchgate.netfrontiersin.org This technique is often used as a final polishing step to separate the target this compound from any remaining protein contaminants of different sizes and to isolate the native oligomeric form (typically a tetramer). frontiersin.orgcore.ac.ukmdpi.com Columns like Sephacryl S-200 are used for this purpose. frontiersin.orgcore.ac.uk
The following table summarizes various purification schemes reported for recombinant L-asparaginase from different sources.
| Source Organism | Purification Steps | Purification Fold | Specific Activity (U/mg) | Reference |
| E. coli (from IBs) | 1. DEAE-Sepharose (IEX) 2. S-200 Sephacryl (SEC) | - | 190 | frontiersin.orgnih.gov |
| E. coli | 1. Sephacryl S-200 (SEC) 2. DEAE-Sepharose (IEX) | 4.55 | 462 | core.ac.uk |
| Erwinia carotovora (in E. coli) | 1. Nickel Affinity Chromatography (AC) | - | 430 | nih.gov |
| Pichia pastoris | 1. Ni-NTA Affinity Chromatography (AC) | 3.47 | 6.25 | semanticscholar.org |
| Geobacillus thermodenitrificans (in E. coli) | 1. DEAE-Sephadex (IEX) | - | 1650 | researcherslinks.com |
| Rhizobium etli (in E. coli) | 1. Affinity Chromatography (AC) | - | 128 | jmb.or.krnih.gov |
Table 1: Summary of selected purification schemes for recombinant L-asparaginase.
Characterization of Recombinant this compound
Following purification, the enzyme is subjected to a battery of tests to confirm its identity, structural integrity, and functional activity.
Molecular Weight and Subunit Composition: Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is routinely used to assess the purity of the enzyme and determine the molecular weight of its subunits. researcherslinks.commdpi.com Most bacterial L-asparaginases are homotetramers, with subunit molecular weights typically ranging from 35 to 38 kDa. researcherslinks.comcore.ac.ukmdpi.com The native molecular weight of the oligomeric enzyme is determined using size-exclusion chromatography, which for a tetramer is approximately 140-150 kDa. frontiersin.orgmdpi.comresearchgate.netnih.gov
Mass Spectrometry: High-resolution mass spectrometry techniques, such as Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS), are employed for precise determination of the molecular mass of the protein subunit. frontiersin.orgcore.ac.uknih.govnih.gov This analysis can confirm the protein's identity by matching the measured mass to the calculated mass from its amino acid sequence and can also identify any post-translational modifications. frontiersin.orgresearchgate.net For instance, mass spectroscopy analysis of a recombinant E. coli L-asparaginase II with a histidine tag showed a molecular weight of approximately 36.7 kDa for a single subunit. frontiersin.orgresearchgate.net
Structural Analysis: Circular Dichroism (CD) spectroscopy is a valuable tool for analyzing the secondary structure of the purified enzyme. nih.gov It provides information on the percentage of α-helices, β-sheets, and random coils, which is crucial for confirming correct protein folding. nih.gov For example, CD analysis of recombinant L-asparaginase II from Lactobacillus casei revealed a secondary structure consisting of 33.5% α-helix and 66.5% turn. nih.gov
Enzymatic and Kinetic Properties: The functional activity of the purified this compound is characterized by determining its kinetic parameters. The Michaelis constant (K_m) and maximum reaction velocity (V_max) are calculated by measuring enzyme activity at various substrate (L-asparagine) concentrations and fitting the data to the Michaelis-Menten equation, often using a Lineweaver-Burk plot. nih.govajol.info The K_m value indicates the substrate concentration at which the enzyme operates at half of its maximum velocity and is a measure of its affinity for the substrate. A lower K_m value signifies higher affinity. The catalytic constant (k_cat) and catalytic efficiency (k_cat/K_m) are also determined to provide a comprehensive understanding of the enzyme's catalytic power and substrate specificity. jmb.or.krnih.gov
The table below presents characterization data for recombinant L-asparaginases from various microbial sources.
| Source Organism | Subunit MW (kDa) | Native MW (kDa) | Optimal pH | Optimal Temp. (°C) | K_m | Reference |
| E. coli (from IBs) | ~36.7 | ~150 | - | - | - | frontiersin.org |
| Geobacillus thermodenitrificans | ~36 | - | 9.0 | 75 | 5.9 mM | researcherslinks.com |
| Rhizobium etli | 47 | - | 9.0 | 37 | 8.9 mM | jmb.or.krnih.gov |
| Lactobacillus casei | 35 | - | 6.0 | 40 | 0.01235 mM | nih.gov |
| Pseudomonas fluorescens | 35 | 140 | 7.5 | 37 | 0.050 M | nih.gov |
| Erwinia chrysanthemi | 37 | - | 7.5 | 45 | 0.5 mM | ajol.info |
| Bacillus subtilis CH11 | - | 155 | 9.0 | 60 | 4.75 mM | mdpi.com |
| Rhizomucor miehei | - | 133.7 | 7.0 | 45 | - | nih.gov |
Table 2: Characterization parameters of various recombinant L-asparaginases.
Mechanisms of Asparaginase Action in Cancer Biology
L-Asparagine Depletion as a Primary Antineoplastic Mechanism
The depletion of extracellular L-asparagine is the principal driver of asparaginase's anticancer effects. By breaking down L-asparagine, the enzyme effectively starves tumor cells that are highly dependent on external sources of this amino acid for their rapid growth and proliferation. patsnap.comvin.com
The scarcity of L-asparagine induced by this compound has a profound and immediate impact on protein synthesis within cancer cells. patsnap.com Proteins are fundamental to virtually all cellular functions, including growth and replication. Without an adequate supply of asparagine, the production of essential proteins is halted. patsnap.comvin.com This disruption in protein synthesis leads to a cascade of events, including the accumulation of improperly folded proteins, which triggers a cellular stress response. patsnap.com
This stress, in turn, can lead to an arrest of the cell cycle, often in the G1 phase, preventing the cancer cells from dividing and multiplying. biotech-asia.orgcancer.gov Studies on various leukemia cell lines have demonstrated that this compound treatment leads to a significant inhibition of protein synthesis, which is a key factor in its therapeutic efficacy. patsnap.commedchemexpress.com
The ultimate fate of cancer cells deprived of asparagine is often apoptosis, or programmed cell death. patsnap.compatsnap.com The inhibition of protein synthesis and the resulting cellular stress activate intrinsic apoptotic pathways. patsnap.comnih.gov Research has shown that this compound treatment leads to the dissipation of the mitochondrial membrane potential and the activation of effector caspases, which are key executioners of apoptosis. nih.govoncotarget.com
For instance, in glioblastoma cells, this compound has been shown to induce apoptosis by modulating the expression of pro- and anti-apoptotic proteins of the Bcl-2 family. oncotarget.com Similarly, studies on chronic myeloid leukemia (CML) cells have demonstrated that this compound induces apoptosis in a time- and dose-dependent manner. primescholars.comnih.gov The induction of apoptosis has been observed across various cancer cell lines, including those from breast and lung cancer, highlighting the broad potential of this mechanism. primescholars.com
Table 1: Effects of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | Effect of this compound | Key Findings |
|---|---|---|---|
| Raji | Acute Lymphoblastic Leukemia | Induces apoptosis | More sensitive to apoptosis induction compared to MCF-7 and A549 cells. primescholars.com |
| MCF-7 | Breast Cancer | Induces apoptosis | Demonstrates susceptibility to this compound-induced cell death. primescholars.com |
| A549 | Lung Cancer | Induces apoptosis | Shows a higher rate of apoptosis than MCF-7 cells. primescholars.com |
| K562 & KU812 | Chronic Myeloid Leukemia | Induces growth inhibition and apoptosis | Apoptosis is partially dependent on caspase-3 activation. nih.gov |
| Nalm-6 | B-cell Acute Lymphoblastic Leukemia | Induces significant apoptosis | Apoptosis increases with time and concentration of this compound. ijmrhs.com |
| SF188 | Glioblastoma | Induces apoptosis | Involves dissipation of mitochondrial membrane potential and caspase activation. oncotarget.com |
Impact on Cancer Cell Protein Synthesis and Cell Cycle Progression
Role of L-Glutamine Depletion in this compound-Mediated Cytotoxicity
Glutamine is a critical nutrient for cancer cells, serving as a key substrate for the tricarboxylic acid (TCA) cycle and for the synthesis of nucleotides and other macromolecules. haematologica.orgmdpi.com The depletion of glutamine by this compound can lead to significant metabolic reprogramming within the cancer cell. haematologica.orgashpublications.org
Studies in acute myeloid leukemia (AML) cells have shown that the cytotoxic effects of this compound are primarily due to glutamine removal rather than asparagine depletion. scholaris.ca This is because many cancer cells, including certain types of breast cancer and hepatocellular carcinoma, exhibit "glutamine addiction." mdpi.com In such cases, the dual action of this compound can be particularly effective. mdpi.com Research has indicated that this compound treatment can suppress glutamine metabolism, leading to growth inhibition in cancer cells with high glutamine dependency. haematologica.org
The depletion of glutamine, a key anaplerotic substrate, can have a direct impact on mitochondrial function. scholaris.ca Mitochondria are the powerhouses of the cell, responsible for cellular respiration and energy production. Glutamine is crucial for maintaining the pool of TCA cycle intermediates, which are essential for mitochondrial respiration. biorxiv.org
This compound-induced glutamine depletion can lead to an inhibition of mitochondrial respiration and the generation of reactive oxygen species (ROS), leading to oxidative stress. scholaris.caashpublications.org This oxidative stress can further damage cellular components, including mitochondria, and contribute to the induction of apoptosis. ashpublications.orgnih.gov Studies have shown that this compound treatment can lead to mitochondrial damage and a reduction in both glycolysis and oxidative phosphorylation. nih.gov The combination of this compound with other agents that induce mitochondrial oxidative stress has been shown to enhance its antitumor activity. ashpublications.org
Metabolic Reprogramming and Alterations in Cancer Cell Glutamine Metabolism
Modulation of Cellular Signaling Pathways by this compound
The metabolic stress induced by this compound triggers a complex network of cellular signaling pathways. A key player in this response is the mTORC1 signaling pathway, a central regulator of cell growth, proliferation, and metabolism. ashpublications.org
This compound-induced depletion of amino acids, particularly glutamine, leads to the inhibition of mTORC1 activity. nih.govashpublications.org This inhibition results in the dephosphorylation of downstream targets like S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to a shutdown of protein and pyrimidine (B1678525) synthesis. ashpublications.org
Furthermore, this compound has been shown to modulate other signaling pathways involved in apoptosis and cell survival. For instance, in glioblastoma cells, this compound treatment affects the expression of proteins in the Bcl-2 family, such as Noxa and Mcl-1, and the deubiquitinase Usp9X. oncotarget.com In some leukemia cells, this compound can induce ER Ca2+ release through the µ-opioid receptor 1 (µ-OR1) and protease-activated receptor 2 (PAR2), leading to apoptosis. nih.gov The enzyme can also induce a cytoprotective autophagy response in some cancer cells, which can be a target for combination therapies. nih.govnih.gov
Effects on mTOR Signaling Pathway Activation
The mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, and survival. frontiersin.orgmdpi.com this compound-induced depletion of asparagine and glutamine inhibits the mTOR pathway. rjonco.comfrontiersin.org This inhibition disrupts protein synthesis and can lead to apoptosis (programmed cell death) in cancer cells. frontiersin.org
In certain cancer types, such as KRAS-mutant colorectal cancer, the mTOR pathway is involved in the upregulation of asparagine synthetase (ASNS), the enzyme responsible for endogenous asparagine production. nih.gov In these cases, combining this compound with an mTOR inhibitor has been shown to suppress tumor growth in vivo. nih.gov Similarly, in leukemias with alterations in the PI3K pathway, which signals upstream of mTOR, combining mTOR inhibition with this compound has demonstrated potent anti-leukemic effects. institut-necker-enfants-malades.fr The depletion of glutamine by this compound can also lead to the inhibition of mTORC1, a key component of the mTOR pathway, inducing apoptosis in primary acute myeloid leukemia (AML) blasts. frontiersin.org
Furthermore, in complex karyotype AML, the combination of this compound with other targeted therapies has been shown to interfere with active cap-mRNA translation downstream of mTOR signaling, significantly diminishing cellular protein synthesis. nih.gov
Regulation of Amino Acid Response and Cellular Stress Pathways (e.g., GCN2-ATF4 axis)
Cancer cells respond to nutrient deprivation, such as that induced by this compound, by activating cellular stress pathways. A key pathway is the amino acid response (AAR) pathway, which is regulated by the General Control Nonderepressible 2 (GCN2) kinase and Activating Transcription Factor 4 (ATF4). embopress.orgphysiology.org
Upon amino acid depletion, GCN2 is activated and phosphorylates the eukaryotic initiation factor 2α (eIF2α), leading to the increased translation of ATF4. embopress.orgphysiology.orgnih.gov ATF4, in turn, is a transcription factor that upregulates genes involved in amino acid synthesis and transport, including asparagine synthetase (ASNS). embopress.orgphysiology.org This induction of ASNS can be a mechanism of resistance to this compound. acs.org
Inhibition of GCN2 has been shown to sensitize cancer cells with low baseline ASNS expression to this compound by preventing the induction of ASNS. pnas.org This combined treatment can induce apoptosis through the stress-activated MAPK pathway. pnas.org The GCN2-ATF4 pathway is critical for maintaining metabolic homeostasis in tumor cells, and its abrogation can inhibit tumor growth. embopress.orgnih.gov Interestingly, in this compound-resistant cells with high basal ASNS levels, the GCN2/ATF4 pathway is only activated at high concentrations of the drug. pnas.org
Studies have also shown that ATF4 plays a role in limiting the amino acid response and preventing endoplasmic reticulum stress during this compound-induced amino acid depletion. capes.gov.br
Interplay with Autophagy and Macropinocytosis Processes
Autophagy is a cellular process involving the degradation of a cell's own components, which can be a survival mechanism under nutrient stress. mdpi.comnih.gov this compound treatment can induce a cytoprotective autophagic response in various cancer cells, including acute lymphoblastic leukemia (ALL), glioblastoma, and chronic myeloid leukemia (CML). frontiersin.orgnih.govnih.gov This autophagy helps cancer cells to survive the metabolic stress caused by asparagine depletion, in part by eliminating damaged mitochondria and reducing reactive oxygen species (ROS). mdpi.comnih.gov
Inhibition of this protective autophagy can enhance the cytotoxic effects of this compound and overcome resistance. nih.govnih.gov Several studies have shown that combining this compound with autophagy inhibitors, such as chloroquine, leads to increased apoptosis in cancer cells. nih.govresearchgate.net The inhibition of autophagy in the context of this compound treatment can trigger a feedback loop involving ROS and p53, further promoting cell death. nih.gov
Macropinocytosis is a process by which cells engulf large amounts of extracellular fluid and its contents, including proteins, which can then be broken down to provide nutrients. mdpi.comnih.gov In some cancer cells, particularly those with KRAS mutations, macropinocytosis is enhanced under nutrient stress conditions to acquire nutrients from the extracellular environment. mdpi.comkyoto-u.ac.jp
Research has shown a close correlation between macropinocytosis and asparagine metabolism. kyoto-u.ac.jp When asparagine synthesis is inhibited in KRAS-mutant colorectal cancer cells, macropinocytosis is accelerated to compensate for the nutrient depletion. kyoto-u.ac.jp Therefore, the dual blockade of both macropinocytosis and asparagine bioavailability has been shown to dramatically suppress tumor growth in preclinical models. mdpi.comnih.govkyoto-u.ac.jp
Selective Cytotoxicity Towards Asparagine-Auxotrophic Neoplasms
The selective killing of cancer cells by this compound is primarily due to their inability to produce their own asparagine, a state known as asparagine auxotrophy. This metabolic defect makes them highly dependent on the extracellular supply of this amino acid for survival.
Asparagine Synthetase (ASNS) Expression Status as a Determinant of Sensitivity
The expression level of asparagine synthetase (ASNS), the enzyme that synthesizes asparagine from aspartate and glutamine, is a critical determinant of a cancer cell's sensitivity to this compound. acs.orgfrontiersin.orgnih.govspandidos-publications.com
Cancer cells with low or absent ASNS expression are auxotrophic for asparagine and are consequently highly sensitive to this compound-mediated depletion of this amino acid. nih.govfrontiersin.orgnih.gov This is the basis for this compound's effectiveness in acute lymphoblastic leukemia (ALL), where leukemic blasts often have very low ASNS levels. nih.govnih.govspandidos-publications.com Conversely, cancer cells with high ASNS expression are able to produce their own asparagine and are therefore inherently resistant to this compound therapy. acs.orgnih.gov Upregulation of ASNS is a common mechanism of acquired resistance to this compound. acs.orgbiorxiv.org
Numerous studies across various cancer types have demonstrated a strong inverse correlation between ASNS expression levels and sensitivity to this compound. frontiersin.orgspandidos-publications.comdovepress.comnih.gov For instance, in extranodal natural killer/T-cell lymphoma (ENKTL), lower baseline ASNS mRNA levels are associated with a better response to this compound. spandidos-publications.comdovepress.com Similarly, in pancreatic cancer cell lines, those with the lowest ASNS expression are the most sensitive to the drug. frontiersin.org
It is important to note that while ASNS mRNA levels can be indicative, ASNS protein levels and enzymatic activity are considered more direct predictors of this compound sensitivity. nih.govspandidos-publications.comnih.gov In some cases, there can be a discrepancy between mRNA and protein levels. nih.govnih.gov
The regulation of ASNS expression is complex and can be influenced by the methylation status of its promoter region. frontiersin.org Hypermethylation of the ASNS promoter can restrict the binding of transcription factors like ATF4, thereby inhibiting ASNS expression and increasing sensitivity to this compound. frontiersin.org
Metabolic Dependencies in Different Cancer Subtypes (e.g., ALL, AML, Solid Tumors)
The metabolic landscape and dependencies of cancer cells vary significantly across different subtypes, influencing their susceptibility to this compound.
Acute Lymphoblastic Leukemia (ALL): ALL cells are the classic example of asparagine-auxotrophic neoplasms. nih.govnih.gov They typically exhibit low levels of ASNS and are therefore highly dependent on extracellular asparagine for protein synthesis and proliferation, making them particularly vulnerable to this compound treatment. nih.govnih.govmdpi.com
Acute Myeloid Leukemia (AML): The sensitivity of AML to this compound is more heterogeneous. frontiersin.org Some AML subtypes, such as M1, M4, and M5, have shown particular sensitivity to this compound. frontiersin.org AML cells with monosomy of chromosome 7, where the ASNS gene is located, have reduced ASNS expression and increased sensitivity to this compound. frontiersin.orgmdpi.com The glutaminase (B10826351) activity of some this compound preparations can also contribute to its anti-leukemic effect in AML by depleting glutamine, another crucial nutrient for these cells. frontiersin.orgnih.gov
Solid Tumors: Historically, solid tumors were considered resistant to this compound due to generally higher ASNS expression. mdpi.com However, recent research has identified metabolic vulnerabilities in certain solid tumors that can be exploited by this compound. mdpi.comacs.org For example, some pancreatic, ovarian, and breast cancers may have low ASNS expression and show sensitivity to this compound. nih.gov In KRAS-mutant colorectal cancer, there is a dependency on asparagine synthesis, and combining this compound with inhibitors of pathways that upregulate ASNS (like mTOR) can be effective. nih.govfrontiersin.org Similarly, in some glioblastomas and melanomas, targeting ASNS has shown preclinical promise. mdpi.comacs.org The efficacy of this compound in solid tumors can be limited by toxicities and the development of resistance. acs.orgbiorxiv.org
Table 1: Research Findings on this compound Mechanisms
| Mechanism | Key Findings | Cancer Types | References |
|---|---|---|---|
| mTOR Signaling | This compound inhibits mTOR, disrupting protein synthesis and inducing apoptosis. Combination with mTOR inhibitors can be effective. | ALL, AML, Colorectal Cancer | rjonco.comfrontiersin.orgnih.govinstitut-necker-enfants-malades.frnih.gov |
| GCN2-ATF4 Pathway | This compound activates the GCN2-ATF4 stress response, which can lead to resistance via ASNS induction. GCN2 inhibition sensitizes cells to this compound. | ALL, Pancreatic Cancer | embopress.orgphysiology.orgacs.orgpnas.org |
| Autophagy | This compound induces cytoprotective autophagy. Inhibition of autophagy enhances this compound's cytotoxic effects. | ALL, CML, Glioblastoma | frontiersin.orgmdpi.comnih.govnih.gov |
| Macropinocytosis | In KRAS-mutant cancers, macropinocytosis is a survival mechanism under nutrient stress. Dual blockade with this compound is a potential strategy. | Colorectal Cancer | mdpi.comnih.govkyoto-u.ac.jp |
Table 2: ASNS Expression and this compound Sensitivity
| Cancer Type | ASNS Expression and Sensitivity | References |
|---|---|---|
| ALL | Generally low ASNS, leading to high sensitivity. | nih.govnih.govnih.govmdpi.com |
| AML | Heterogeneous sensitivity; some subtypes and those with chromosome 7 monosomy are more sensitive due to lower ASNS. | frontiersin.orgfrontiersin.orgmdpi.com |
| Solid Tumors | Historically considered resistant, but subsets with low ASNS (e.g., in pancreatic, ovarian, breast cancer) show sensitivity. | mdpi.comacs.orgfrontiersin.orgbiorxiv.orgnih.gov |
| ENKTL | Inverse correlation between ASNS mRNA levels and sensitivity. | spandidos-publications.comdovepress.com |
Asparaginase Resistance Mechanisms in Neoplastic Cells
Molecular and Cellular Mechanisms of Acquired Resistance to Asparaginase
The primary driver of resistance often involves the cell's ability to compensate for the drug-induced depletion of asparagine. This is most frequently achieved by modulating the expression and function of Asparagine Synthetase (ASNS), the enzyme responsible for endogenous asparagine production.
The capacity of cancer cells to produce their own asparagine is a cornerstone of this compound resistance. iu.edu Asparagine synthetase (ASNS) is the enzyme that catalyzes the synthesis of asparagine from aspartate and glutamine. frontiersin.orgfrontiersin.orgphysiology.org Leukemic cells, particularly those in Acute Lymphoblastic Leukemia (ALL), often have low basal expression of ASNS, making them dependent on external sources of asparagine and thus sensitive to this compound therapy. frontiersin.orgmdpi.comspandidos-publications.com
A primary mechanism of acquired resistance is the upregulation or reactivation of ASNS expression. iu.edunih.govfrontiersin.org Numerous studies have confirmed that this compound-resistant tumor cells express higher levels of ASNS compared to their sensitive counterparts. nih.govfrontiersin.orgdovepress.com The overexpression of ASNS allows neoplastic cells to synthesize sufficient intracellular asparagine to survive, thereby circumventing the drug's effect. mdpi.comnih.gov This elevated expression of ASNS has been linked to resistance in various cancer models, including leukemia and extranodal natural killer/T-cell lymphoma (ENKTL). spandidos-publications.comdovepress.comnih.gov For instance, in ENKTL cell lines, a positive correlation was found between ASNS expression levels and the IC50 values for this compound, and resistance could be induced or reversed by experimentally upregulating or downregulating ASNS expression, respectively. dovepress.comnih.gov This direct relationship underscores the pivotal role of ASNS in mediating this compound resistance. iu.edunih.gov
Table 1: Research Findings on ASNS Upregulation and this compound Resistance
| Cell Type/Model | Key Finding | Reference(s) |
|---|---|---|
| MOLT-4 Human Leukemia Cells | Overexpression of the ASNS protein was sufficient to induce this compound resistance in previously sensitive cells. | dovepress.com |
| Extranodal NK/T-cell Lymphoma (ENKTL) | AsnS mRNA levels were positively correlated with IC50 values for this compound; upregulating AsnS induced resistance. | nih.gov |
| Acute Lymphoblastic Leukemia (ALL) | Elevated ASNS expression is a recognized mechanism of resistance, allowing cells to produce their own asparagine. | nih.govfrontiersin.orgmdpi.com |
The expression of the ASNS gene is not merely a switch but is subject to sophisticated epigenetic control, primarily through the methylation of its promoter region. mdpi.comnih.gov The methylation status of the ASNS promoter is a critical factor determining the gene's ability to be transcribed, especially under conditions of amino acid stress induced by this compound. nih.govashpublications.org
Specifically, hypermethylation (an abundance of methyl groups) of the ASNS promoter is associated with gene silencing. frontiersin.orgashpublications.org This epigenetic silencing leads to low or no ASNS protein expression, rendering the cells dependent on external asparagine and, consequently, highly sensitive to this compound. mdpi.comashpublications.orggroupe-bhk.frnih.gov Conversely, hypomethylation (a lack of methyl groups) of the promoter region allows for active transcription. nih.govfrontiersin.orgashpublications.org When asparagine is depleted by this compound, transcription factors like Activating Transcription Factor 4 (ATF4) are activated. nih.govashpublications.org ATF4 can then bind to the hypomethylated ASNS promoter and induce its expression, leading to asparagine synthesis and drug resistance. mdpi.comnih.gov
Studies in T-cell Acute Lymphoblastic Leukemia (T-ALL) have demonstrated a significant correlation between ASNS promoter hypomethylation and this compound resistance, as well as poorer therapeutic outcomes. frontiersin.orgashpublications.org Therefore, the epigenetic state of the ASNS gene serves as a predictive biomarker for this compound sensitivity. mdpi.comashpublications.orgnih.gov
Table 2: Correlation of ASNS Promoter Methylation and this compound Sensitivity
| Cancer Type | Methylation Status | Consequence | Reference(s) |
|---|---|---|---|
| T-cell ALL | High Methylation (Hypermethylation) | ASNS gene is silenced, leading to low ASNS expression and high sensitivity to this compound. | ashpublications.orggroupe-bhk.frnih.gov |
| T-cell ALL | Low Methylation (Hypomethylation) | ASNS gene is expressed upon asparagine depletion, leading to resistance and poor prognosis. | frontiersin.orgashpublications.org |
| Adult T-ALL | Low Methylation | Associated with significantly poorer prognoses compared to cases with higher methylation. | ashpublications.org |
Even when ASNS is upregulated, its ability to synthesize asparagine is entirely dependent on the intracellular availability of its substrates: aspartate and glutamine. frontiersin.orgresearchgate.net this compound depletes not only asparagine but also glutamine from the bloodstream. frontiersin.org Therefore, for resistance to be effective, cancer cells must have a way to import these precursor amino acids.
This has led to the identification of a crucial resistance mechanism involving the alteration of amino acid transport systems. frontiersin.org A key player in this process is the Excitatory Amino Acid Transporter 1 (EAAT1), which is encoded by the SLC1A3 gene. frontiersin.orgnih.gov SLC1A3 functions as a transporter for both aspartate and glutamate (B1630785). nih.govresearchgate.net
Research has shown that overexpression of SLC1A3 contributes significantly to this compound resistance in solid tumors and other cancers. frontiersin.orgnih.govmdpi.com By increasing the import of aspartate and glutamate, SLC1A3 provides the necessary fuel for the ASNS enzyme to synthesize asparagine, thereby negating the effect of this compound. nih.govresearchgate.netembopress.org In some cancer cell models, the induction of ASNS upon this compound treatment fails to prevent cell death if SLC1A3 is simultaneously inhibited, highlighting the transporter's critical role. frontiersin.org This indicates that ASNS upregulation and increased amino acid transport are cooperative mechanisms that together confer robust resistance. researchgate.net
Table 3: Role of the SLC1A3 Transporter in this compound Resistance
| Transporter | Function | Role in Resistance | Reference(s) |
|---|---|---|---|
| SLC1A3 (EAAT1) | Imports aspartate and glutamate into the cell. | Overexpression provides the substrates (aspartate, glutamate) required for ASNS to synthesize asparagine, thus promoting resistance. | frontiersin.orgnih.govmdpi.comembopress.org |
| SLC1A3 (EAAT1) | Contributes to resistance in solid tumors. | Inhibition of SLC1A3 in combination with this compound leads to cell cycle arrest and apoptosis. | mdpi.comnih.govresearchgate.net |
Epigenetic Regulation of ASNS Gene Expression (e.g., Promoter Methylation)
Non-ASNS Mediated Resistance Pathways
Resistance to this compound is not solely dictated by the cell's ability to synthesize asparagine. Neoplastic cells can also employ alternative strategies that promote survival in the face of the metabolic stress induced by the drug.
This compound treatment ultimately induces apoptosis, or programmed cell death, in sensitive cancer cells. nih.gov A key non-ASNS mediated resistance mechanism involves the hijacking of intracellular signaling pathways that block apoptosis. The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of this process. nih.govresearchgate.net
This family includes both anti-apoptotic proteins (like BCL-2 itself) and pro-apoptotic proteins (like BAX). The balance between these opposing factions determines a cell's fate. Overexpression of anti-apoptotic proteins like BCL-2 can confer resistance to this compound. nih.govnih.gov By inhibiting the final steps of the apoptotic cascade, elevated BCL-2 levels allow cancer cells to survive even when deprived of asparagine. nih.gov Studies have shown that BCL-2 overexpression is associated with this compound resistance and poor clinical outcomes in pediatric ALL. nih.gov Furthermore, in models of extranodal NK/T-cell lymphoma, overexpression of MYC and BCL-2 was found to diminish the survival benefit of this compound-based chemotherapy, suggesting these proteins mediate resistance. jcancer.org
Table 4: Pro-Survival Proteins Implicated in this compound Resistance
| Protein Family | Protein | Function | Role in Resistance | Reference(s) |
|---|---|---|---|---|
| BCL-2 Family | BCL-2 | Anti-apoptotic | Overexpression inhibits this compound-induced apoptosis, conferring resistance. | nih.govnih.govjcancer.org |
| BCL-2 Family | BCL2L13 | Anti-apoptotic | Correlated with L-asparaginase resistance and unfavorable clinical outcomes in childhood ALL. | researchgate.net |
This compound-induced depletion of asparagine and glutamine represents a significant metabolic stress. ashpublications.org Resistant cells can adapt by rewiring their metabolic networks to survive this nutrient-deprived state. ashpublications.orgresearchgate.net These adaptive responses are complex and can involve multiple pathways.
One such adaptation is the scavenging of amino acids from alternative sources. For example, some cancer cells can increase proteasomal degradation or autophagy, breaking down their own proteins to generate a supply of asparagine and other essential amino acids. iu.eduresearchgate.net Additionally, the tumor microenvironment can play a protective role; bone marrow stromal cells that express high levels of ASNS can secrete asparagine, effectively shielding nearby leukemia cells from the drug. iu.edu
Furthermore, cancer cells can alter their central carbon metabolism. Stable isotope tracing studies have revealed that this compound treatment can trigger significant changes in glycolysis and the tricarboxylic acid (TCA) cycle. ashpublications.orgresearchgate.net While this compound treatment can diminish the flux through the TCA cycle, resistant cells are often able to maintain their levels of key metabolites like aspartate and glutamate. ashpublications.orgresearchgate.net Cells may also divert metabolic intermediates from other pathways, such as the glycine-serine metabolism pathway, to adapt to the nutrient stress. scholaris.ca These metabolic reprogramming events represent a flexible and dynamic defense against the metabolic insults of this compound therapy. ashpublications.org
Influence of Tumor Microenvironment on this compound Resistance
The tumor microenvironment (TME) plays a pivotal role in modulating the response of neoplastic cells to this compound. frontiersin.orgnih.gov This complex and dynamic milieu, composed of various cell types and extracellular components, can create a protective niche for cancer cells, thereby diminishing the cytotoxic effects of this compound. nih.govjci.org
One of the key players in the TME-mediated resistance is the bone marrow-derived mesenchymal stromal cell (MSC). nih.govjci.org MSCs have been shown to express significantly higher levels of asparagine synthetase (ASNS), the enzyme responsible for producing asparagine, compared to leukemic cells. frontiersin.orgnih.govnih.gov Through the secretion of asparagine, MSCs can replenish the depleted extracellular pool, effectively rescuing leukemic cells from this compound-induced apoptosis. nih.govjci.orgmdpi.com This protective mechanism is directly correlated with the ASNS expression levels in MSCs; downregulation of ASNS in MSCs reduces their ability to protect leukemic cells, while enforced expression enhances it. nih.gov Interestingly, MSCs from ALL patients have been found to be more effective at protecting leukemic cells from this compound treatment compared to MSCs from healthy donors. mdpi.comnih.gov
A complex metabolic interplay exists between leukemic cells and MSCs. Leukemic cells can synthesize and secrete glutamine, which is then utilized by MSCs to produce asparagine. nih.govresearchgate.net This newly synthesized asparagine is then secreted back into the microenvironment, sustaining the asparagine-auxotrophic leukemic cells. nih.govresearchgate.net This amino acid trade-off is facilitated by the asparagine efflux transporter SNAT5, which is induced in MSCs by the presence of ALL blasts. nih.gov
Adipocytes, another significant component of the bone marrow microenvironment, also contribute to this compound resistance. mdpi.com Following chemotherapy, glutamine synthetase expression increases in bone marrow adipocytes, leading to enhanced glutamine production. frontiersin.orgnih.gov This increased glutamine secretion can protect leukemic cells from the effects of this compound. frontiersin.orgnih.govmdpi.com
Furthermore, cancer-associated fibroblasts (CAFs) in solid tumors can upregulate asparagine biosynthesis and release asparagine to support tumor cell growth, particularly in glutamine-limiting conditions. mdpi.com The interaction between cancer cells and the surrounding stroma creates a sanctuary where neoplastic cells can evade the therapeutic effects of this compound. mdpi.comresearchgate.net
Genetic and Genomic Correlates of this compound Resistance
The genetic landscape of neoplastic cells is a critical determinant of their sensitivity or resistance to this compound. Several genes and mutations have been identified that contribute to the development of resistance.
The most well-studied gene associated with this compound resistance is ASNS (asparagine synthetase). nih.govmdpi.com Elevated expression of ASNS in leukemic cells allows them to synthesize their own asparagine, thereby circumventing the depletion caused by this compound. frontiersin.orgnih.govresearchgate.net While some studies have shown a direct correlation between high ASNS expression and this compound resistance, others have reported conflicting results, suggesting that the role of ASNS expression may vary among different cancer subtypes and that other factors are also involved. frontiersin.orgjci.orgnih.gov The expression of ASNS can be regulated by the methylation status of its promoter region; a hypomethylated state allows for the binding of transcription factors like ATF4, leading to increased gene expression. frontiersin.orgnih.gov
Mutations in genes involved in various cellular pathways have also been implicated in this compound resistance. For instance, mutations that activate the Ras/Raf/MAPK pathway , such as those in KRAS and NRAS , have been found in relapsed ALL and are associated with increased resistance. mdpi.com Similarly, mutations in the CREBBP gene, which encodes a histone acetyltransferase, can lead to steroid resistance and may contribute to a more aggressive disease phenotype. mdpi.com
Recent research has highlighted the role of the Wnt signaling pathway in this compound sensitivity. Activation of the Wnt pathway can inhibit GSK3α-dependent protein degradation, which in turn reduces the recycling of asparagine and increases susceptibility to this compound. nih.gov Conversely, loss-of-function mutations in core factors of the Polycomb Repressive Complex 2 (PRC2), such as EZH2 , have been linked to this compound resistance in T-cell ALL through decreased WNT pathway activity. biorxiv.org
Genome-wide association studies have identified other genes associated with this compound sensitivity. These include genes involved in the aspartate metabolism pathway , such as ADSL and DARS . nih.gov Additionally, the expression of the aspartate/glutamate transporter SLC1A3 has been shown to contribute to this compound resistance in solid tumors. mdpi.com The amino acid stress response gene SLC7A11 , a cystine/glutamate antiporter, has also been identified as a factor in this compound resistance. ashpublications.org
Furthermore, mutations acquired during therapy can drive resistance. Studies of relapsed ALL have identified relapse-specific mutations in genes such as NT5C2 , PRPS1 , and TP53 , which are involved in drug response pathways. ashpublications.org
Table 1: Genes and Mutations Associated with this compound Resistance
| Gene/Pathway | Function | Role in Resistance |
| ASNS | Catalyzes the synthesis of asparagine. | Increased expression allows cancer cells to produce their own asparagine, conferring resistance. frontiersin.orgnih.gov |
| Ras/Raf/MAPK Pathway (KRAS, NRAS) | Signal transduction pathway involved in cell proliferation and survival. | Activating mutations are associated with increased resistance. mdpi.com |
| CREBBP | Histone acetyltransferase involved in transcriptional regulation. | Mutations can contribute to a more resistant phenotype. mdpi.com |
| Wnt Signaling Pathway | Regulates cell fate, proliferation, and differentiation. | Inactivation can lead to increased asparagine recycling and resistance. nih.govbiorxiv.org |
| PRC2 (EZH2) | Epigenetic modifier complex. | Loss-of-function mutations are linked to resistance in T-ALL via WNT pathway suppression. biorxiv.org |
| ADSL, DARS | Involved in aspartate metabolism. | Variants are associated with altered this compound sensitivity. nih.gov |
| SLC1A3 | Aspartate/glutamate transporter. | Expression contributes to resistance in solid tumors. mdpi.com |
| SLC7A11 | Cystine/glutamate antiporter. | Expression is correlated with resistance. ashpublications.org |
| NT5C2, PRPS1, TP53 | Involved in nucleotide metabolism and tumor suppression. | Relapse-specific mutations contribute to acquired resistance. ashpublications.org |
MicroRNAs (miRNAs) are small non-coding RNA molecules that regulate gene expression post-transcriptionally and have emerged as significant players in the development of drug resistance. wjgnet.comfrontiersin.org Unique miRNA expression signatures have been associated with this compound-resistant neoplastic cells. oaepublish.comoaes.cc
Several studies have identified specific miRNAs that are differentially expressed in this compound-resistant versus sensitive cells. For example, lower expression of miR-454 has been consistently linked to this compound resistance in pediatric ALL. frontiersin.orgoaepublish.comoaes.ccnih.govhaematologica.orgmdpi.commdpi.com This miRNA is considered a tumor suppressor and can induce apoptosis by targeting c-Met, thereby inactivating the AKT/mTOR pathway. mdpi.com
Conversely, the upregulation of certain miRNAs has been associated with resistance. For instance, increased expression of miR-125b , miR-99a , and miR-100 has been observed in patients resistant to other chemotherapeutic agents used in conjunction with this compound, suggesting a role in multi-drug resistance phenotypes. haematologica.orgmdpi.commdpi.comnih.gov
Other miRNAs implicated in modulating this compound response include miR-210 , where increased expression appears to enhance sensitivity to chemotherapy regimens that include this compound. oaepublish.commdpi.com In contrast, decreased expression of miR-17 and miR-181b has been observed following this compound treatment, suggesting their potential as biomarkers for treatment response. ijmrhs.comijmrhs.com In T-ALL, inhibition of miR-326 has been shown to improve the response to this compound in resistant patients. kne-publishing.com
The dysregulation of these miRNAs can affect various cellular processes, including apoptosis, cell proliferation, and key signaling pathways, ultimately contributing to the resistance phenotype. wjgnet.com
Table 2: MicroRNAs Associated with this compound Resistance
| microRNA | Expression in Resistant Cells | Potential Role/Target |
| miR-454 | Decreased | Tumor suppressor; targets c-Met, inactivates AKT/mTOR pathway. frontiersin.orgoaepublish.comoaes.ccnih.govhaematologica.orgmdpi.commdpi.com |
| miR-210 | Decreased | Increased expression enhances sensitivity to chemotherapy. oaepublish.commdpi.com |
| miR-17 | Increased | Decreased expression observed after successful treatment. ijmrhs.comijmrhs.com |
| miR-181b | Increased | Decreased expression observed after successful treatment. ijmrhs.comijmrhs.com |
| miR-326 | Increased | Inhibition improves response in resistant T-ALL. kne-publishing.com |
Proteomic and metabolomic analyses have provided deeper insights into the molecular changes that accompany the development of this compound resistance. These approaches allow for the identification of protein expression patterns and metabolic profiles that distinguish resistant from sensitive cells.
Proteomic Signatures: Proteomic studies have revealed alterations in the expression of proteins involved in key cellular processes in this compound-resistant cells. A central finding is the elevated expression of Asparagine Synthetase (ASNS) protein, which directly enables cells to synthesize asparagine and survive this compound treatment. nih.govresearchgate.net
Beyond ASNS, other proteins and pathways are also dysregulated. For example, in castration-resistant prostate cancer with TP53 alterations, there is an overexpression of ASNS driven by the mTORC1-ATF4 pathway, highlighting a link between tumor suppressor loss and metabolic reprogramming towards asparagine dependency. aacrjournals.org In some contexts, resistance is associated with changes in the expression of apoptosis-regulatory proteins, particularly those related to the NF-κB pathway . nih.gov Furthermore, proteomic analyses have indicated that activation of multiple metabolic processes is an adaptive response to amino acid starvation induced by therapies like this compound. mdpi.com
Metabolomic Signatures: Metabolomic profiling has uncovered distinct metabolic signatures in this compound-resistant cells. A prominent feature is a shift in glucose metabolism. Resistant leukemia cell lines often exhibit higher rates of glycolysis, characterized by increased glucose consumption and lactate (B86563) production. researchgate.netnih.gov This suggests a metabolic reprogramming towards a more glycolytic phenotype in resistant cells. nih.gov
Resistant cells also show alterations in amino acid metabolism beyond asparagine. For instance, the culture medium of resistant cells has been found to contain higher levels of pyroglutamate (B8496135) , lactate , and 5,6-dihydrothymine , while the medium of sensitive cells has higher concentrations of glucose , 2-oxoisocaproate , and 3-methyl-2-oxovalerate . researchgate.net
Furthermore, the glutaminase (B10826351) activity of this compound, which depletes glutamine, is also a critical component of its anti-cancer effect. aacrjournals.orgnih.govnih.gov Resistance can be associated with an increased ability of cancer cells to synthesize glutamine via Glutamine Synthetase (GS) . researchgate.net Therefore, the metabolic profile related to both asparagine and glutamine metabolism is a key determinant of this compound efficacy. nih.gov Studies have also shown that this compound-resistant cells can have greater ATP-linked respiration and a lower basal mitochondrial membrane potential. nih.gov
Table 3: Key Proteomic and Metabolomic Signatures of this compound Resistance
| Signature Type | Alteration in Resistant Cells | Associated Pathway/Process |
| Proteomic | Increased ASNS protein | Asparagine biosynthesis. nih.govresearchgate.net |
| Activation of mTORC1-ATF4 pathway | Regulation of ASNS expression. aacrjournals.org | |
| Altered NF-κB pathway proteins | Apoptosis regulation. nih.gov | |
| Metabolomic | Increased glycolysis (glucose consumption, lactate production) | Energy metabolism. researchgate.netnih.gov |
| Increased extracellular pyroglutamate and lactate | Altered cellular metabolism. researchgate.net | |
| Increased Glutamine Synthetase (GS) activity | Glutamine biosynthesis. researchgate.net | |
| Increased ATP-linked respiration | Mitochondrial function. nih.gov |
Advancements in Asparaginase Engineering and Formulation
Strategies for Reducing Immunogenicity and Hypersensitivity to Asparaginase
A primary obstacle in this compound therapy is the development of hypersensitivity reactions, driven by the immunogenicity of the bacterial-derived enzyme. biotech-asia.orgnih.gov Strategies to mitigate this involve chemical modification, protein engineering, and exploring alternative non-bacterial sources.
PEGylation and Other Chemical Modifications for Reduced Immunogenicity
Covalent attachment of polyethylene (B3416737) glycol (PEG) to the surface of this compound, a process known as PEGylation, is a clinically established method to reduce immunogenicity. biotech-asia.orgresearchgate.net This modification increases the enzyme's molecular size and sterically masks its surface epitopes, thereby shielding it from the host's immune system. biotech-asia.org The result is a formulation with a longer plasma half-life and reduced potential for allergic reactions. biotech-asia.orgnih.gov Oncaspar®, a PEGylated form of E. coli this compound, and Calaspargase pegol are examples of successful PEGylated products. frontiersin.org However, even PEGylated forms can sometimes elicit an immune response, including against the PEG molecule itself, which can lead to accelerated clearance. researchgate.nethaematologica.org
Other chemical modification strategies have also been explored. For instance, modification of L-asparaginase from Cladosporium sp. with agents like bovine serum albumin and N-bromosuccinimide has been attempted to improve stability and functionality. researchgate.net
Rational Design of Less Immunogenic this compound Variants through Protein Engineering
Rational design and protein engineering offer a precise approach to creating less immunogenic this compound variants. frontiersin.orgencyclopedia.pub This involves identifying and modifying specific amino acid residues that form B-cell and T-cell epitopes, which are recognized by the immune system. researchgate.netpor-journal.com
Computational tools and bioinformatics are used to predict these immunogenic regions. researchgate.netbohrium.com Once identified, site-directed mutagenesis is employed to substitute key residues within these epitopes. The goal is to disrupt the binding to Major Histocompatibility Complex (MHC) class II molecules, a critical step in initiating a T-cell-dependent immune response, without compromising the enzyme's catalytic activity. por-journal.comfrontiersin.org
One successful approach involves a "neutral drift" screening of combinatorial saturation mutagenesis libraries. This technique was used to create an E. coli this compound II (EcAII) variant with eight amino acid substitutions within predicted T-cell epitopes. nih.govnih.gov This engineered variant demonstrated significantly reduced T-cell responses and a tenfold reduction in antibody titers in HLA-transgenic mice. nih.govnih.gov Another strategy, termed "protein re-surfacing," utilizes structure-guided, machine-learning-based methods to extensively modify surface residues. This has resulted in functional this compound mutants with up to 58 substitutions, leading to significantly reduced binding by pre-existing anti-drug antibodies. frontiersin.org
Table 1: Examples of Engineered this compound Variants with Reduced Immunogenicity
This table summarizes various protein engineering strategies and their outcomes in developing less immunogenic this compound variants.
| Original Enzyme | Engineering Strategy | Modifications | Key Findings | Reference |
|---|---|---|---|---|
| E. coli this compound II (EcAII) | T-cell epitope removal via neutral drift screening | 8 amino acid substitutions in predicted T-cell epitopes | Reduced T-cell responses and a 10-fold decrease in anti-EcAII IgG titers in HLA-transgenic mice. | nih.govnih.gov |
| E. coli this compound (ASN) | Protein Re-surfacing | Up to 58 surface residue substitutions | Significantly reduced binding to murine, rabbit, and human polyclonal anti-drug antibodies. | frontiersin.org |
| Erwinia chrysanthemi this compound (Erwinase) | Computational prediction and point mutation of B-cell epitopes | H240A point mutation | Significant reduction in predicted immunogenicity without altering protein stability or flexibility. | researchgate.net |
| Pectobacterium carotovorum this compound (PecA) | In silico epitope identification and mutation | Mutations in B-cell and T-cell epitopes | Resulted in a 50% reduction in immunogenicity while maintaining enzyme stability and activity. | researchgate.net |
Discovery and Engineering of Non-Bacterial Asparaginases for Immunogenicity Mitigation (e.g., Mammalian-derived)
Exploring asparaginases from non-bacterial sources is another key strategy to circumvent immunogenicity. Enzymes from eukaryotic organisms, such as fungi and yeasts, are considered promising alternatives as they are evolutionarily closer to humans and may inherently possess lower immunogenicity. frontiersin.orgfrontiersin.org For instance, L-Asparaginase I from Saccharomyces cerevisiae has been studied as a potential candidate. frontiersin.org
Human L-asparaginases are also being investigated. While native human asparaginases have high K_M values, making them less effective therapeutically, they are non-immunogenic. mdpi.com This has led to the in silico design of chimeric enzymes, where immunogenic epitopes of bacterial this compound are replaced with corresponding sequences from human this compound or other human proteins like human serum albumin. mdpi.com The aim is to create a "humanized" enzyme that retains the high catalytic efficiency of the bacterial version but is less recognizable by the human immune system. mdpi.com
Enhancement of this compound Stability and Pharmacokinetics
Enzyme Immobilization Techniques for Enhanced this compound Stability (e.g., Nanoparticles, Silica-based Materials)
Immobilization involves attaching the enzyme to a solid support, which can enhance its stability and allow for reuse. mdpi.comresearchgate.net This technique protects the enzyme from environmental changes and degradation. researchgate.net
Nanoparticles have emerged as effective carriers for this compound immobilization. Various nanomaterials, including magnetic nanoparticles, nano chitosan (B1678972), and graphene oxide, have been used. mdpi.comnih.govscilit.com For example, this compound immobilized on nano chitosan showed enhanced stability across a wider temperature range (25–65 °C) compared to the free enzyme (30–35 °C) and retained over 85% of its activity after nine months of storage. scilit.commdpi.comnih.gov Immobilization on magnetic Fe_3O_4@MCM-41 core-shell nanoparticles also resulted in significantly improved pH and thermal stability, with the immobilized enzyme retaining 65% of its activity after 30 days at 4 °C. tandfonline.com
Silica-based materials are also promising for immobilization due to their biocompatibility and tunable characteristics. researchgate.netnih.govmdpi.com this compound immobilized on silica-based supported ionic liquid-like phases (SSILLPs) demonstrated excellent reusability, retaining over 75% of its initial activity after five reaction cycles. researchgate.netnih.gov Similarly, immobilization on carbon xerogels, a type of porous carbon material, led to good thermal stability at 37 °C, with 91% of relative recovered activity after 90 minutes. mdpi.com
Table 2: Comparison of this compound Immobilization Techniques
This table outlines various immobilization supports and the resulting improvements in this compound stability and activity.
| Immobilization Support | Key Improvement | Specific Finding | Reference |
|---|---|---|---|
| Nano Chitosan | Enhanced thermal and storage stability | Retained >85% activity after 9 months of storage; stable at 25–65 °C. | scilit.commdpi.comnih.gov |
| Magnetic Fe_3O_4@MCM-41 Nanoparticles | Enhanced thermal and pH stability | Retained 63% of original activity after 16 reuses. | tandfonline.com |
| Magnetic Graphene Oxide Nanocomposite | Enhanced thermal stability and substrate affinity | Showed 2 to 8 times higher thermostability than the free enzyme and a 4.4-fold lower K_m. | nih.gov |
| Silica-based Supported Ionic Liquid-like Phase (SSILLP) | Enhanced reusability | Maintained >75% of initial activity after 5 reaction cycles. | researchgate.netnih.gov |
| Carbon Xerogels | Good operational and thermal stability | Retained 71% of original activity after 6 continuous reaction cycles. | mdpi.com |
Molecular Modifications for Improved this compound Protease Resistance and In Vivo Half-Life
The short half-life of this compound is partly due to its susceptibility to degradation by human proteases like cathepsin B (CTSB) and asparagine endopeptidase (AEP). frontiersin.orgmdpi.com Protein engineering can be used to create protease-resistant variants.
Site-directed mutagenesis has been used to identify and modify protease cleavage sites. For example, the N24 residue in E. coli this compound was identified as a primary cleavage site for AEP. mdpi.com Mutating this residue to glycine (B1666218) (N24G), serine (N24S), or alanine (B10760859) (N24A) resulted in variants with increased resistance to proteases and improved thermal stability. bohrium.commdpi.comfrontiersin.org Similarly, modifying Erwinia carotovora this compound by substituting arginine at position 206 with histidine (R206H), followed by PEGylation, yielded an enzyme with enhanced resistance to trypsin degradation. nih.gov
Other molecular strategies to extend half-life include fusion technologies. Fusing the this compound enzyme with an albumin-binding domain (ABD) has been shown to significantly increase its in vivo persistence. haematologica.org An Erwinia this compound variant with low glutaminase (B10826351) activity, when fused with an ABD-tag, demonstrated a prolonged half-life and durable antileukemic effects comparable to PEG-asparaginase. haematologica.org PASylation, the genetic fusion of the enzyme with proline-alanine-serine sequences, is another emerging technique to increase the hydrodynamic volume of the protein, thereby extending its half-life. frontiersin.org These molecular modifications, aimed at improving stability and pharmacokinetics, are crucial for developing the next generation of this compound therapeutics. nih.govmdpi.com
Biochemical Stabilization Strategies for this compound (e.g., Cryoprotectants, Buffer Systems)
The stability of this compound is critical for maintaining its therapeutic efficacy during formulation, storage, and administration. researchgate.net Both liquid and lyophilized (freeze-dried) formulations are developed to enhance the enzyme's stability and activity under various conditions. researchgate.net Freezing and thawing processes can induce significant stress on proteins, leading to denaturation, aggregation, and loss of biological activity. doi.org This is often due to the concentration of the protein and buffer salts, which can cause dramatic pH shifts. doi.org
To mitigate these effects, various stabilizing agents are employed. Cryoprotectants are substances that protect proteins from damage during freezing. Studies have shown that a wide array of compounds can prevent the loss of enzyme activity when frozen in vitro. pnas.org These include sugars (like trehalose), polyols (like glycerol), amino acids, and even other proteins like bovine serum albumin (BSA). pnas.orgresearchgate.net For instance, the addition of trehalose (B1683222) to the inner aqueous phase during the encapsulation of this compound in nanospheres has been shown to improve its biological activity. researchgate.net Similarly, the use of Pluronic F68 as a lyoprotectant helps retain enzyme activity and particle size distribution after lyophilization. researchgate.net
The composition of the buffer system is also paramount for this compound stability. The choice of buffer and its pH can significantly influence the enzyme's structural integrity and activity. For example, a study on guinea pig this compound found that the uncleaved form of the enzyme was unstable and prone to precipitation at pH 7.5 but could be stabilized and eluted in a buffer at pH 10.5 (20 mM CAPS, 100 mM KCl, and 250 mM imidazole). acs.org Different buffer systems, such as acetate, phosphate, and Tris, are used to determine the optimal pH for enzyme activity and stability. doi.org In some cases, non-toxic additives like glycine have been used to stabilize the enzyme in solution. mdpi.com The stabilization of this compound is a complex interplay between pH, ionic strength, and the presence of specific stabilizing molecules, all of which must be optimized for a given formulation. doi.orgacs.org
Engineering for Modified Enzymatic Properties of this compound
Protein engineering has emerged as a powerful tool to create "bio-better" versions of this compound, aiming to enhance its therapeutic index by improving features like selectivity, stability, and reducing immunogenicity. frontiersin.org
Alterations in Glutaminase Activity for Reduced Off-Target Effects
A significant challenge with clinically used asparaginases is their secondary ability to hydrolyze L-glutamine, an activity known as glutaminase activity. aacrjournals.org This off-target effect is believed to contribute to many of the toxic side effects associated with this compound therapy. ashpublications.orgnih.gov Consequently, a major goal of this compound engineering is to create variants with reduced or eliminated glutaminase activity while preserving high this compound activity. aacrjournals.orgencyclopedia.pub
Researchers have employed rational design and site-directed mutagenesis to target amino acid residues within or near the enzyme's active site. researchgate.net By comparing the crystal structures of this compound bound to asparagine versus glutamine, specific mutations can be designed to be incompatible with glutamine binding but still allow for asparagine binding. encyclopedia.pub
Several successful examples of this approach have been reported. For instance, in silico modeling and mutagenesis of Pectobacterium carotovorum this compound showed that replacing the active site residue Asp96 with Alanine (D96A) decreased glutaminase activity by 30% while simultaneously increasing this compound activity by 40%. encyclopedia.pubresearchgate.netnih.gov Similarly, for E. coli this compound, mutating residue Q59 to Leucine (Q59L) resulted in a variant with undetectable glutaminase activity that retained its this compound function. ashpublications.orgencyclopedia.pub Another study identified that an N248S mutation in E. coli this compound significantly reduced glutamine turnover while having a less pronounced effect on asparagine hydrolysis. bohrium.comresearchgate.netnih.gov These engineered variants with a higher this compound-to-glutaminase activity ratio hold promise for developing safer therapeutic options. nih.gov
| Enzyme Source | Mutation | Effect on Glutaminase Activity | Effect on this compound Activity | Reference |
|---|---|---|---|---|
| Pectobacterium carotovorum | D96A | Decreased by 30% | Increased by 40% | researchgate.net |
| E. coli | Q59L | Undetectable | Retained | ashpublications.org |
| E. coli | N248S | Significantly disturbed/reduced | Suitable activity retained | nih.gov |
| Helicobacter pylori | M121C/T169M | Diminished | Wild-type activity retained | google.com |
Site-Directed Mutagenesis for Enhanced this compound Substrate Specificity
Site-directed mutagenesis is a key technique used not only to reduce glutaminase activity but also to generally enhance the substrate specificity of this compound for L-asparagine. mdpi.com A deep understanding of the enzyme's structure and the molecular interactions that govern substrate binding is crucial for the rational design of mutants with improved properties. encyclopedia.pubmdpi.com
The goal is to modify the active site to create a microenvironment that preferentially binds and hydrolyzes L-asparagine over L-glutamine. This involves altering residues that interact differently with the slightly longer side chain of glutamine compared to asparagine. For example, studies on Wolinella succinogenes this compound, which naturally has very low glutaminase activity, revealed that a single amino acid difference (Serine vs. Proline at position 121) could impart glutaminase activity, highlighting the subtle structural determinants of specificity. nih.gov
Development of this compound Fusion Proteins and Conjugates
To overcome the limitations of native this compound, such as a short circulating half-life and immunogenicity, various strategies have been developed to create fusion proteins and conjugates. researchgate.netnih.gov These approaches aim to improve the enzyme's pharmacokinetic profile and reduce adverse immune reactions. nih.gov
One common strategy is conjugation , where the enzyme is chemically linked to a polymer. PEGylation, the covalent attachment of polyethylene glycol (PEG), is a well-established method that can reduce immunogenicity and prolong the enzyme's half-life. google.compku.edu.cn Other polymers, such as carboxymethyl dextran (B179266) and zwitterionic helical polypeptides, have also been used to create conjugates with enhanced stability and a lower immune response compared to PEGylated versions. doi.orgpku.edu.cn
Another powerful approach is the creation of fusion proteins , where the this compound gene is genetically fused to the gene of another protein or peptide. nih.govmdpi.com This results in a single recombinant polypeptide with combined functionalities. Common fusion partners include:
Albumin and Albumin-Binding Domains (ABD): Fusing this compound to human serum albumin or an ABD leverages albumin's long half-life in the bloodstream, thereby extending the therapeutic window of the enzyme. google.comgoogle.com
Elastin-Like Polypeptides (ELP): Genetically fusing this compound with ELPs can create thermosensitive proteins that form a sustained-release depot upon injection, leading to an extended half-life and reduced toxicity. nih.gov
Cell-Penetrating Peptides: Fusing this compound to a cell-penetrating protein like 30Kc19 has been shown to improve stability and cell permeability, potentially enhancing its anti-cancer effect. tandfonline.com
Other Tags and Domains: Various other tags, such as a histidine tag or a SUMO tag, can be added to facilitate purification and potentially increase stability. google.commdpi.com
These fusion and conjugation technologies offer versatile platforms for developing "bio-better" this compound molecules with tailored properties for improved therapeutic outcomes. nih.govresearchgate.net
| Modification Strategy | Fusion/Conjugation Partner | Primary Advantage | Reference |
|---|---|---|---|
| Conjugation | Polyethylene Glycol (PEG) | Reduced immunogenicity, prolonged half-life | google.com |
| Conjugation | Zwitterionic Helical Polypeptide | Prolonged half-life, mitigated immunogenicity | pku.edu.cn |
| Fusion Protein | Albumin-Binding Domain (ABD) | Increased in vivo circulation time | google.com |
| Fusion Protein | Elastin-Like Polypeptide (ELP) | Extended half-life, sustained-release depot formation | nih.gov |
| Fusion Protein | 30Kc19 (Cell-Penetrating) | Improved stability and cell permeability | tandfonline.com |
Preclinical and Translational Research on Asparaginase Efficacy
Efficacy of Asparaginase in Hematological Malignancies Beyond Acute Lymphoblastic Leukemia
While L-asparaginase is a cornerstone in the treatment of Acute Lymphoblastic Leukemia (ALL), its efficacy has been explored in other hematological cancers. The fundamental principle of action remains the same: depleting the external supply of asparagine to induce apoptosis in malignant cells that have low or no asparagine synthetase (ASNS) activity and are therefore dependent on extracellular asparagine for survival. mdpi.com
The investigation of this compound in Acute Myeloid Leukemia (AML) has yielded promising, albeit complex, results. Preclinical studies have demonstrated the potential anti-leukemic activity of this compound in AML cells. mdpi.comresearchgate.net
Recent preclinical research has focused on combination therapies. One study showed that a long-acting E. coli-derived this compound, calaspargase pegol-mknl (CalPegA), potentiated the anti-leukemic effect of the BCL2 inhibitor S55746 in AML cell lines and primary patient samples. ashpublications.org The combination reduced the IC50 of S55746, indicating increased efficacy. ashpublications.org In contrast, CalPegA did not enhance the activity of the MCL1 inhibitor S63845. ashpublications.org Another study highlighted that pegcrisantaspase (PegC), an Erwinia chrysanthemi-derived this compound, synergizes with the BCL2 inhibitor venetoclax (B612062) to kill AML cell lines and primary AML cells, particularly those with complex karyotypes. ashpublications.org
A novel mammalian-derived, glutaminase-free this compound (EBD) has shown significant efficacy in AML cell lines with low ASNS expression. ashpublications.org The efficacy of EBD was negatively correlated with ASNS protein levels. ashpublications.org Combination treatment with venetoclax demonstrated superior efficacy compared to monotherapy in multiple AML cell lines and reduced colony formation in primary AML patient samples. ashpublications.org
The bone marrow microenvironment can offer protection to AML cells. researchgate.net However, strategies to overcome this, such as using CXCR4 chemokine-receptor antagonists like plerixafor, are being explored to enhance this compound efficacy. researchgate.net
Table 1: Preclinical Studies of this compound in AML
| This compound Formulation | Combination Agent | Model System | Key Findings |
|---|---|---|---|
| Calaspargase pegol-mknl (CalPegA) | S55746 (BCL2 inhibitor) | AML cell lines, primary AML samples, xenograft mouse model | Potentiated anti-leukemic effect of S55746. ashpublications.org |
| Calaspargase pegol-mknl (CalPegA) | S63845 (MCL1 inhibitor) | AML cell lines | Did not impact the activity of S63845. ashpublications.org |
| Pegcrisantaspase (PegC) | Venetoclax (BCL2 inhibitor) | AML cell lines, primary AML cells, xenograft mouse model | Synergistic killing of AML cells. ashpublications.org |
| Mammalian-derived, glutaminase-free this compound (EBD) | Venetoclax (BCL2 inhibitor) | AML cell lines, primary AML patient samples, PDX models | Superior efficacy with combination therapy, especially in low ASNS expressing cells. ashpublications.org |
The utility of this compound extends to other hematological malignancies, including various types of lymphomas and multiple myeloma.
Non-Hodgkin's Lymphoma (NHL): L-asparaginase is an established component in the treatment of some types of NHL, particularly lymphoblastic lymphoma. biotech-asia.orgnih.gov In diffuse large B-cell lymphoma (DLBCL), preclinical studies have shown that the combination of metformin (B114582) and L-asparaginase can sensitize DLBCL cells to apoptosis by inducing broad metabolic disturbances. mdpi.com This combination was found to disrupt lipid metabolism, glycolysis, and glutaminolysis. mdpi.com For extranodal NK/T-cell lymphoma (ENKTL), a subtype of NHL, L-asparaginase has garnered attention due to the decreased ability of tumor cells to synthesize asparagine. amegroups.org Non-anthracycline-based chemotherapy regimens combined with L-asparaginase are now a key treatment approach for advanced ENKTL. amegroups.org
Hodgkin's Lymphoma: this compound has shown therapeutic efficacy in treating Hodgkin's lymphoma, often as part of combination chemotherapy regimens. researchgate.net
Multiple Myeloma (MM): Preclinical data have suggested anti-myeloma activity for this compound. researchgate.net Studies have shown that MM cells may have reduced expression of genes related to this compound, indicating potential sensitivity. nih.gov One study found that this compound purified from Erwinia chrysanthemi (Erw-ASNase) demonstrated anti-MM activity and that this effect was enhanced when combined with the proteasome inhibitor carfilzomib. nih.gov A phase I-II trial of pegylated L-asparaginase (PEG-ASNASE) in patients with relapsed or refractory multiple myeloma showed stable disease or a response in about half of the evaluable patients. researchgate.net
Table 2: Efficacy of this compound in Other Hematological Malignancies
| Malignancy | This compound Formulation/Combination | Key Findings |
|---|---|---|
| Non-Hodgkin's Lymphoma (NHL) | L-asparaginase | Established treatment for lymphoblastic lymphoma. biotech-asia.orgnih.gov |
| Diffuse Large B-Cell Lymphoma (DLBCL) | L-asparaginase + Metformin | Induced apoptosis by disrupting multiple metabolic pathways. mdpi.com |
| Extranodal NK/T-cell Lymphoma (ENKTL) | L-asparaginase based chemotherapy | Essential therapeutic agent due to decreased asparagine synthesis in tumor cells. amegroups.org |
| Hodgkin's Lymphoma | L-asparaginase | Therapeutic efficacy as part of combination chemotherapy. researchgate.net |
| Multiple Myeloma (MM) | Erw-ASNase + Carfilzomib | Enhanced anti-MM activity. nih.gov |
Acute Myeloid Leukemia (AML) Preclinical and Clinical Studies
Exploration of this compound in Solid Tumors
The success of this compound in hematological malignancies has prompted research into its potential application for solid tumors. The rationale remains the same: targeting tumors with a dependency on external asparagine due to low intrinsic asparagine synthetase (ASNS) expression.
Preclinical studies have demonstrated that some solid tumors exhibit resistance to this compound. biotech-asia.org However, research has also identified certain solid tumor models that are susceptible. For instance, preclinical studies have shown efficacy against various murine tumors, including rat and canine lymphosarcoma, rat fibrosarcoma, Walker carcinoma, and Jensen's sarcoma. biotech-asia.org More recently, redesigned forms of this compound have shown effectiveness in laboratory models of melanoma and liver cancer subtypes where tumor cells cannot produce their own asparagine. news-medical.net
The exploration of this compound in solid tumors is an active area of preclinical research. A redesigned form of this compound has been shown to effectively kill cancer cells in models of melanoma and liver cancer. news-medical.net In an animal model, this modified enzyme was as effective as traditional this compound in treating a leukemia model but with significantly less toxicity. news-medical.net Another approach has involved the use of nanotechnology to enhance drug delivery. For example, zinc oxide nanoparticles conjugated with L-asparaginase showed a decrease in the viability of the MCF-7 breast cancer cell line. scivisionpub.comscivisionpub.com
A critical aspect of extending this compound therapy to solid tumors is the identification of reliable biomarkers to predict sensitivity. The primary biomarker remains the expression level of asparagine synthetase (ASNS). Tumors with low or absent ASNS expression are more likely to be dependent on extracellular asparagine and thus susceptible to this compound therapy. The resistance to this compound is often linked to the upregulation of the ASNS gene in tumor cells. biotech-asia.org Therefore, assessing ASNS expression levels in tumor biopsies could be a key predictive tool for patient stratification in future clinical trials of this compound in solid tumors.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| L-asparaginase |
| Asparagine |
| Asparagine Synthetase (ASNS) |
| Calaspargase pegol-mknl (CalPegA) |
| S55746 |
| BCL2 inhibitor |
| S63845 |
| MCL1 inhibitor |
| Pegcrisantaspase (PegC) |
| Venetoclax |
| Cytarabine |
| Methotrexate (B535133) |
| Plerixafor |
| CXCR4 chemokine-receptor antagonist |
| Metformin |
| Carfilzomib |
| Proteasome inhibitor |
| Pegylated L-asparaginase (PEG-ASNASE) |
| Erw-ASNase (Erwinia chrysanthemi this compound) |
| Zinc oxide |
| Doxorubicin (B1662922) |
| Vincristine |
| Prednisone |
| Daunorubicin |
| Cyclophosphamide |
| Mercaptopurine |
| Rituximab |
| Ifosfamide |
| Etoposide (B1684455) |
| Cisplatin |
| Gemcitabine (B846) |
| Dexamethasone (B1670325) |
| Melphalan |
| Bendamustine |
| Thalidomide |
| Anthracyclines |
| Glutamine |
| Aspartic acid |
| Ammonia |
| Glutamate (B1630785) |
| Folic acid |
| Deoxyribonucleic acid (DNA) |
| Ribonucleic acid (RNA) |
| Messenger RNA (mRNA) |
| Polyethylene (B3416737) glycol (PEG) |
| Liposomes |
Preclinical Efficacy Studies of this compound in Various Solid Tumor Types
Combination Therapies with this compound
Preclinical research has extensively explored the combination of this compound with other chemotherapeutic agents to enhance its anti-leukemic effects and overcome resistance. These studies provide the foundational evidence for the combination regimens used in clinical practice.
Synergistic Effects with Conventional Chemotherapeutic Agents
This compound exhibits significant synergistic cytotoxicity when combined with a variety of conventional chemotherapeutic drugs. This synergy is often schedule-dependent, meaning the timing and sequence of drug administration are critical for optimal efficacy. eviq.org.auscispace.comnih.gov
With Glucocorticoids (Dexamethasone): The combination of this compound and dexamethasone is a cornerstone of treatment for Acute Lymphoblastic Leukemia (ALL). Preclinical studies in murine models and patient-derived xenografts (PDX) of pediatric ALL have consistently demonstrated a synergistic anti-leukemic effect. plos.org This synergy is observed as a greater reduction in leukemic burden in bone marrow compared to the additive effect of each drug alone. plos.orgresearchgate.net Interestingly, the scheduling of dexamethasone administration (discontinuous vs. continuous) can impact the toxicity profile of the combination without compromising the synergistic efficacy. plos.orghaematologica.org When discontinuous dexamethasone was combined with this compound, the synergistic anti-leukemic activity was maintained, while the risk of osteonecrosis, a known side effect, was not increased compared to dexamethasone alone. plos.orgresearchgate.net this compound has also been shown to increase the plasma concentration of dexamethasone, which may contribute to both its efficacy and toxicity. plos.orghaematologica.org
With Vincristine: The trio of vincristine, dexamethasone, and this compound forms a critical part of induction therapy for pediatric ALL. aacrjournals.orgresearchgate.net Preclinical models have validated the enhanced efficacy of this three-drug combination. aacrjournals.org
With Methotrexate: The interaction between this compound and methotrexate is complex and highly schedule-dependent. eviq.org.au In vitro studies have shown that this compound administered before methotrexate can have an antagonistic effect. tandfonline.com This is because the depletion of asparagine by this compound can inhibit the enzyme responsible for converting methotrexate into its active polyglutamated form. tandfonline.com However, when methotrexate is administered prior to this compound, a synergistic cytotoxic effect can be achieved. scispace.comnih.govavma.org This schedule has been explored in clinical trials for relapsed/refractory ALL. scispace.comnih.govnih.govmedscidiscovery.com Preclinical studies in dogs evaluated the combination of intermediate-dose methotrexate followed by L-asparaginase, but significant gastrointestinal side effects were observed. avma.org
With Other Conventional Agents: this compound has also been studied in combination with other conventional chemotherapy drugs.
Doxorubicin: In vitro studies have shown a synergistic effect when this compound is combined with doxorubicin. researchgate.net
Nelarabine (B1678015): This agent is particularly active in T-cell ALL (T-ALL), and preclinical models have explored its combination with this compound. scispace.commdanderson.orgnih.gov
Gemcitabine and Etoposide: In preclinical models of brain tumors, co-treatment with this compound significantly enhanced the cytotoxicity of gemcitabine and etoposide. nih.gov
Temozolomide (B1682018): In in vivo xenograft models of brain tumors, the combination of this compound and temozolomide resulted in significant tumor growth suppression. nih.gov
Interactive Data Table: Preclinical Synergistic Effects of this compound with Conventional Chemotherapeutic Agents
| Agent | Cancer Type | Model | Key Finding |
| Dexamethasone | Acute Lymphoblastic Leukemia (ALL) | Murine xenografts | Synergistic antileukemic effects observed. plos.org |
| Vincristine | Acute Lymphoblastic Leukemia (ALL) | Patient-derived xenograft | Optimized VXL (vincristine, dexamethasone, L-asparaginase) combination therapy showed significant efficacy. aacrjournals.org |
| Methotrexate | Acute Lymphoblastic Leukemia (ALL) | In vitro, canine models | Schedule-dependent synergy; L-ASP given 24 hours after MTX showed synergistic cytotoxicity. avma.org |
| Doxorubicin | Leukemia | In vitro | Combination of this compound and doxorubicin exhibited a synergistic effect on cancer cells. researchgate.net |
| Nelarabine | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Preclinical models | Combination studies have been prompted by the activity of nelarabine in relapsed T-ALL. scispace.commdanderson.org |
| Gemcitabine | Brain Tumors | In vitro | This compound co-treatment significantly enhanced gemcitabine cytotoxicity. nih.gov |
| Etoposide | Brain Tumors | In vitro | This compound co-treatment significantly enhanced etoposide cytotoxicity. nih.gov |
| Temozolomide | Brain Tumors | In vivo xenograft | Combinatorial therapy with this compound and temozolomide resulted in significant growth suppression. nih.gov |
Integration with Novel Targeted Therapies (e.g., Venetoclax)
The integration of this compound with novel targeted therapies is a promising area of preclinical research. One of the most notable examples is the combination with the BCL2 inhibitor, venetoclax.
Preclinical models, particularly those for T-cell ALL, have shown that venetoclax has activity against T-lymphoblasts, especially the early T-cell precursor (ETP) phenotype. mdanderson.org Further preclinical studies have demonstrated a synergistic effect when venetoclax is combined with the BET inhibitor JQ1. nih.gov While direct preclinical evidence of synergy between this compound and venetoclax is emerging, the rationale for this combination is strong, given their distinct mechanisms of action. Clinical trials are currently underway to evaluate the efficacy of adding venetoclax to established chemotherapy backbones that include this compound for the treatment of T-cell ALL. mdanderson.org
Strategies to Overcome Resistance in Combination Regimens
A significant challenge in this compound therapy is the development of resistance. Preclinical research is actively investigating strategies to overcome resistance, particularly in the context of combination regimens.
One of the primary mechanisms of this compound resistance is the upregulation of asparagine synthetase (ASNS), the enzyme that allows cancer cells to produce their own asparagine. nih.gov Preclinical studies have shown that leukemic cells can become resistant to this compound by increasing ASNS expression. nih.gov
Strategies to overcome this resistance include:
Combination with agents that inhibit protein synthesis: By depleting extracellular asparagine, this compound inhibits protein synthesis, which can synergize with other drugs that target this pathway. mdpi.com
Epigenetic modulation: In vitro studies have explored the use of demethylating agents like decitabine (B1684300) in combination with this compound. Interestingly, while decitabine can induce the expression of ASNS, a pronounced synergistic cytotoxic effect was observed when used with L-asparaginase in T-ALL cell lines. researchgate.net
Pharmacodynamic Studies of this compound in Preclinical Models
Pharmacodynamic (PD) studies in preclinical models are crucial for understanding the biological effects of this compound and for optimizing its therapeutic use. These studies typically focus on measuring the extent and duration of asparagine depletion in plasma and other body compartments.
In preclinical murine models, administration of this compound leads to rapid and sustained depletion of asparagine. aacrjournals.org These studies have been instrumental in establishing the relationship between this compound activity levels and the degree of asparagine depletion. For instance, in healthy NSG mice, both wild-type E. coli this compound and a variant with reduced glutaminase (B10826351) activity were able to quickly and effectively deplete asparagine at a specific dose. aacrjournals.org
Pharmacodynamic monitoring in preclinical models has also been used to assess the impact of combination therapies. For example, in mice receiving both this compound and dexamethasone, this compound activity levels were found to be similar to those in mice receiving this compound alone, indicating that dexamethasone does not significantly interfere with the enzymatic activity of this compound. plos.org
Furthermore, preclinical PD studies have helped to elucidate the role of the glutaminase activity of this compound. While the primary anti-leukemic effect is due to asparagine depletion, the concurrent depletion of glutamine, due to the enzyme's secondary glutaminase activity, has been shown to contribute to its durable preclinical activity against ALL. aacrjournals.org
Interactive Data Table: Pharmacodynamic Findings of this compound in Preclinical Models
| Model | This compound Formulation | Key Pharmacodynamic Finding |
| Healthy NSG Mice | Wild-type E. coli this compound and a low-glutaminase variant | Both formulations rapidly and sustainedly depleted plasma asparagine. aacrjournals.org |
| Leukemia-bearing Mice | This compound with or without Dexamethasone | Dexamethasone did not significantly alter this compound activity levels. plos.org |
| Acute Lymphoblastic Leukemia (ALL) models | E. coli L-asparaginase | Glutaminase activity contributes to the durable anti-leukemic effect. aacrjournals.org |
Computational and Systems Biology Approaches in Asparaginase Research
Structural Modeling and Molecular Dynamics Simulations of Asparaginase
Computational modeling and simulations provide a dynamic, atomistic view of this compound, revealing insights into its structural integrity, conformational changes, and interactions with substrates. These methods are crucial, especially when experimental structures are unavailable or to understand the dynamic nature of the enzyme in a simulated physiological environment.
The three-dimensional (3D) structure of this compound is fundamental to its function. When crystal structures are not available, homology modeling is a primary computational technique used to predict the enzyme's 3D architecture. sci-hub.se This method constructs a model of a target protein based on its amino acid sequence and an experimentally determined structure of a related homologous protein. For instance, homology models have been developed for this compound from Bacillus stratosphericus, Pectobacterium carotovorum, and human this compound-like protein (AAM28434.1) using software like MODELLER. sci-hub.seijpsr.comijpsr.com The quality and reliability of these predicted models are typically assessed using validation tools like PROCHECK, which evaluates the stereochemical quality through Ramachandran plot analysis. ijpsr.com In one study, a model for human this compound showed 89.8% of its residues in the most favorable regions of the Ramachandran plot. ijpsr.com More recently, advanced tools like AlphaFold2 have been used to predict the monomeric 3D structure of this compound from sources like Penicillium cerradense, with high confidence scores for the majority of the protein structure. mdpi.com
Molecular dynamics (MD) simulations are then employed to study the behavior and conformational dynamics of these structural models over time. sci-hub.secore.ac.uk These simulations can reveal significant conformational changes, such as the movement of flexible loops that control access to the active site. chemrxiv.orgashpublications.org For example, MD simulations of guinea pig L-asparaginase (gpASNase1) demonstrated that substrate binding favors the closing of an enzymatic loop over the active site. chemrxiv.orgacs.org Similarly, simulations of human L-asparaginase1 (hASNase1) showed that a specific region (Region1) is flexible, allowing the substrate to rotate within the active site when this region is open. researchgate.netnih.gov These dynamic insights are critical for understanding the enzyme's catalytic mechanism and for designing mutants with altered activity or stability. ashpublications.org
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a protein to form a stable complex. sci-hub.senih.gov This method is extensively used in this compound research to understand how the enzyme interacts with its natural substrate, L-asparagine, as well as its secondary substrate, L-glutamine. ijpsr.comnih.govresearcherslinks.com Docking studies can predict the binding affinity, typically expressed as binding energy (kcal/mol), and identify the key amino acid residues involved in the interaction. sci-hub.seabap.co.inresearchgate.net
For example, a study on this compound from Bacillus stratosphericus showed a higher binding affinity for L-asparagine (-71.6 kcal/mol) compared to L-glutamine (-67.7 kcal/mol). sci-hub.se In another study, a mutant of Pectobacterium carotovorum this compound (Y306L) exhibited improved binding to L-asparagine (-5.89 kcal/mol) and reduced binding to L-glutamine (-5.04 kcal/mol) compared to the wild type. ijpsr.com The analysis of these interactions often reveals the specific hydrogen bonds and hydrophobic interactions that stabilize the enzyme-substrate complex. researcherslinks.comabap.co.in For instance, in this compound from Geobacillus strain SBS-4S, residues Phe176 and Glu270 were found to form hydrogen bonds with L-asparagine, while Tyr161, Ala175, Tyr298, and Asn299 were involved in hydrophobic interactions. researcherslinks.com This detailed interaction analysis is crucial for rational drug design and for engineering enzymes with higher substrate specificity and reduced glutaminase (B10826351) activity. ijpsr.com
| This compound Source | Ligand | Binding Energy (kcal/mol) | Interacting Residues | Reference |
|---|---|---|---|---|
| Bacillus stratosphericus | L-Asparagine | -71.6 | Not Specified | sci-hub.se |
| Bacillus stratosphericus | L-Glutamine | -67.7 | Not Specified | sci-hub.se |
| Pectobacterium carotovorum (Wild Type) | L-Asparagine | -5.50 | 5 interactions | ijpsr.com |
| Pectobacterium carotovorum (Wild Type) | L-Glutamine | -5.12 | 5 interactions | ijpsr.com |
| Pectobacterium carotovorum (Y306L Mutant) | L-Asparagine | -5.89 | 8 interactions | ijpsr.com |
| Pectobacterium carotovorum (Y306L Mutant) | L-Glutamine | -5.04 | 3 interactions | ijpsr.com |
| Streptomyces iranensis | L-Asparagine | -4.6 | Ser69, Asp84, Val85, Thr87 | abap.co.in |
| Streptomyces koyangensis | L-Asparagine | -4.5 | Not Specified | researchgate.net |
The stability and flexibility of the this compound structure are critical determinants of its catalytic activity and therapeutic efficacy. ashpublications.orgbohrium.com Molecular dynamics simulations provide several metrics to quantify these properties. The root-mean-square deviation (RMSD) measures the average deviation of the protein's backbone atoms over the course of a simulation, indicating structural stability. ijpsr.com The root-mean-square fluctuation (RMSF) analyzes the flexibility of individual residues, highlighting mobile regions like loops. ijpsr.comashpublications.org
Studies have shown a correlation between the flexibility of loops closing the active site and catalytic activity; increased flexibility can reduce activity, while stabilization can enhance it. bohrium.com For example, engineering an E. coli L-asparaginase mutant (N24A) resulted in a rearranged active site with distinctive stable hydrogen bonds, affecting its activity. ashpublications.org In another study, a mutant of Bacillus licheniformis this compound showed increased stability, which was reflected in a higher number of intramolecular hydrogen bonds (average of 812.60 vs. 810.63 for wild-type) and was consistent with experimental observations of enhanced thermal stability. mdpi.com Similarly, an engineered mutant of Halomonas elongata L-asparaginase (Arg206Thr) showed increased hydrogen bonds and van der Waals bonds compared to the wild-type, suggesting enhanced structural stability and contributing to increased resistance to proteolysis. biorxiv.org These computational analyses help in identifying key residues and regions that can be mutated to improve the enzyme's stability and, consequently, its therapeutic potential. bohrium.comresearchgate.net
| This compound & Variant | Analysis Method | Key Finding | Reference |
|---|---|---|---|
| Pectobacterium carotovorum (Y306L Mutant) | Molecular Dynamics | Mutant protein is more stable in RMSD, RMSF, and radius of gyration compared to wild-type. | ijpsr.com |
| Thermococcus kodakarensis (D86S Mutant) | Molecular Dynamics | Showed a larger interaction energy (-363.03 kJ/mol) with L-asparagine compared to wild-type (-337.98 kJ/mol). | |
| Escherichia coli (N24A Mutant) | Molecular Dynamics | Showed a more stable hydrogen bond for the pair Y25···E283, markedly rearranging the active site. | ashpublications.org |
| Halomonas elongata (Arg206Thr Mutant) | Residue Interaction Network | Increased number of hydrogen bonds (271 vs. 268) and van der Waals bonds (255 vs. 254) compared to wild-type. | biorxiv.org |
| Bacillus licheniformis (ILRAC Mutant) | Molecular Dynamics | Increased average number of intramolecular hydrogen bonds (812.60 vs. 810.63 in wild-type), indicating enhanced stability. | mdpi.com |
Ligand Binding and Molecular Interaction Analysis
Bioinformatics and Proteomics in this compound Discovery and Characterization
Bioinformatics and proteomics offer high-throughput methods to discover novel asparaginases and to characterize their properties, including post-translational modifications that can significantly affect their function and immunogenicity.
The search for new this compound enzymes with improved therapeutic properties—such as lower glutaminase activity, higher stability, and reduced immunogenicity—has been greatly accelerated by in silico screening methods. taylorfrancis.commedwinpublishers.com These computational approaches involve searching through vast genomic, transcriptomic, and metagenomic databases to identify novel gene sequences encoding putative asparaginases. nih.govjmir.org
Phylogenetic analysis is often used to understand the evolutionary relationships between newly identified sequences and known asparaginases. medwinpublishers.com For example, a study screened various organisms and suggested that this compound from Shigella boydii could be a promising alternative to commercially available enzymes based on phylogenetic and physicochemical property analysis. medwinpublishers.com Metagenomic approaches are particularly powerful as they allow for the discovery of enzymes from microorganisms that have not yet been cultured. nih.gov A metagenomic exploration of the Caspian Sea microbiome led to the identification of 87 putative L-asparaginase coding genes, some of which were predicted to have low similarity to existing therapeutic enzymes, suggesting they might not cross-react with antibodies developed against current drugs. nih.gov This in silico validation of microbes is a promising strategy for identifying novel and potent sources of L-asparaginase. taylorfrancis.comjmir.org
Post-translational modifications (PTMs) are chemical alterations to a protein after its synthesis, which can profoundly impact its structure, stability, activity, and immunogenicity. creative-proteomics.comnih.gov Proteomics, particularly mass spectrometry (MS)-based techniques, is the primary tool for identifying and characterizing PTMs in this compound. nih.govacs.org
Studies on commercially available this compound drugs from Erwinia chrysanthemi and Escherichia coli have revealed a multitude of PTMs. nih.gov One of the most common non-enzymatic PTMs is the deamidation of asparagine and glutamine residues. creative-proteomics.com Deamidation of asparagine proceeds through a succinimide (B58015) intermediate and results in the formation of aspartyl or isoaspartyl residues, which can alter a protein's structure and function. researchgate.net The analysis of PTMs in different strains of the fungus Sordaria fimicola using bioinformatics tools indicated that environmental stresses could lead to single nucleotide polymorphisms (SNPs) that in turn affect PTMs and create protein diversity. cabidigitallibrary.org A comprehensive analysis of PTMs is a critical step in the characterization of therapeutic proteins, as incorrect or heterogeneous modifications can lead to batch-to-batch inconsistency and potentially trigger adverse immune responses. creative-proteomics.comnih.gov
Proteomic Profiling of Cellular Responses to this compound Treatment
Proteomic profiling has been instrumental in dissecting the complex cellular responses to this compound treatment, revealing key protein alterations that mediate both sensitivity and resistance. A primary focus of these studies has been the enzyme asparagine synthetase (ASNS), which is pivotal in conferring resistance to this compound. Current time information in Monterrey, MX.nih.gov Mass spectrometry-based methods have been developed for the direct and accurate quantification of ASNS protein concentrations in leukemia cells. Current time information in Monterrey, MX.nih.govresearchgate.net These studies have confirmed that increased expression of ASNS protein is a significant factor in this compound resistance, as it allows cancer cells to synthesize their own asparagine, thereby circumventing the drug-induced depletion of this essential amino acid. Current time information in Monterrey, MX.nih.govresearchgate.net
However, the cellular response to this compound extends beyond the upregulation of ASNS. Quantitative proteome-wide analyses have begun to uncover a broader network of proteins and pathways affected by this compound. In studies of melanoma cells with ASNS knockout, treatment with this compound led to the differential expression of a large number of proteins. biorxiv.org Gene ontology analysis of the upregulated proteins revealed a significant enrichment in categories related to amino acid metabolism. biorxiv.org This indicates a comprehensive metabolic rewiring as cells attempt to compensate for the induced amino acid stress.
Key proteins identified in these proteomic screens include those involved in the catalysis of various amino acids, such as pyrroline-5-carboxylate reductase 1 (PYCR1), phosphoglycerate dehydrogenase (PHGDH), and kynureninase (KYNU), as well as tRNA synthetases like cysteinyl-tRNA synthetase (CARS) and tryptophanyl-tRNA synthetase (WARS). biorxiv.org Additionally, proteins involved in nucleotide metabolism, for instance, nicotinamide (B372718) N-methyltransferase (NNMT) and guanosine (B1672433) monophosphate synthase (GMPS), were also found to be altered. biorxiv.org These findings highlight the multifaceted nature of the cellular response to this compound, involving not just direct compensation for asparagine loss but also broader adjustments in cellular metabolism and protein synthesis machinery.
Table 1: Proteins Differentially Expressed in Response to this compound Treatment
| Protein Name | Function | Observed Change | Reference |
|---|---|---|---|
| Asparagine Synthetase (ASNS) | Catalyzes the synthesis of asparagine | Upregulated in resistant cells | Current time information in Monterrey, MX.nih.govresearchgate.net |
| Pyrroline-5-carboxylate reductase 1 (PYCR1) | Involved in proline biosynthesis | Upregulated | biorxiv.org |
| Phosphoglycerate dehydrogenase (PHGDH) | Involved in serine biosynthesis | Upregulated | biorxiv.org |
| Kynureninase (KYNU) | Involved in tryptophan metabolism | Upregulated | biorxiv.org |
| Cysteinyl-tRNA synthetase (CARS) | Charges tRNA with cysteine | Upregulated | biorxiv.org |
| Tryptophanyl-tRNA synthetase (WARS) | Charges tRNA with tryptophan | Upregulated | biorxiv.org |
| Nicotinamide N-methyltransferase (NNMT) | Involved in nucleotide metabolism | Upregulated | biorxiv.org |
| Guanosine monophosphate synthase (GMPS) | Involved in nucleotide metabolism | Upregulated | biorxiv.org |
Omics-Based Approaches to Understand this compound Effects and Resistance
Transcriptomics and Gene Expression Studies of this compound-Treated Cells
Transcriptomic analyses have provided a global view of the gene expression changes that occur in leukemia cells following this compound treatment, offering critical insights into the mechanisms of action and resistance. A consistent finding across multiple studies is the upregulation of genes involved in the amino acid stress response. nih.govnih.govashpublications.org A key regulator of this response is the activating transcription factor 4 (ATF4). nih.govnih.govashpublications.org Chromatin immunoprecipitation sequencing (ChIP-seq) has revealed that a significant percentage of the genes with altered expression after this compound treatment are direct targets of ATF4. nih.govnih.govashpublications.org
One of the most well-documented transcriptional responses to this compound is the induction of ASNS gene expression. nih.govnih.gov This upregulation is a primary mechanism of acquired resistance, allowing cells to overcome the depletion of extracellular asparagine. scholaris.ca The ability of cells to induce ASNS expression is linked to the methylation status of its promoter, with hypermethylation leading to gene silencing and increased sensitivity to this compound. iu.eduaacrjournals.org
Beyond ASNS, transcriptomic studies have identified a broader set of "response genes." For instance, in pediatric acute lymphoblastic leukemia (ALL), SLC7A11, a gene encoding a cystine/glutamate (B1630785) antiporter, has been identified as a response gene and a direct target of ATF4 that is associated with this compound resistance. nih.govnih.gov Other consistently observed changes include the increased expression of tRNA synthetases and various solute transporters, reflecting the cell's attempt to cope with amino acid starvation. omicsdi.org Furthermore, single-cell RNA sequencing has been employed to dissect the heterogeneity of drug responses, identifying developmental states and driver genes, such as BCL2, that contribute to this compound resistance. pathologynews.com These findings suggest that targeting these transcriptional response pathways could be a viable strategy to overcome resistance. pathologynews.com
Table 2: Key Genes and Pathways Modulated by this compound Treatment at the Transcriptional Level
| Gene/Pathway | Function/Role | Observed Change in Expression | Reference |
|---|---|---|---|
| ASNS | Asparagine synthesis | Upregulated in response to treatment, associated with resistance | nih.govnih.govscholaris.ca |
| ATF4 | Transcription factor, key regulator of amino acid stress response | Induced, activates downstream target genes | nih.govnih.govashpublications.org |
| SLC7A11 | Cystine/glutamate antiporter | Upregulated, associated with resistance | nih.govnih.gov |
| tRNA synthetases | Amino acid charging of tRNAs for protein synthesis | Upregulated | omicsdi.org |
| Solute transporters | Transport of molecules across cell membranes | Upregulated | omicsdi.org |
| BCL2 | Anti-apoptotic protein | Identified as a driver of resistance in certain cell populations | pathologynews.com |
| NFATC2 | Transcription factor involved in immune response | Higher expression associated with hypersensitivity | nih.govashpublications.org |
| mTOR signaling pathway | Regulates protein synthesis and cell metabolism | Downregulated | pathologynews.comashpublications.org |
Metabolomics for Pathway Analysis and Metabolic Flux Alterations
Metabolomic studies have been crucial in elucidating the direct and indirect metabolic consequences of this compound treatment. The primary and most immediate effect is the depletion of circulating asparagine and, to a lesser extent, glutamine. nih.govresearchgate.netnih.gov This is a direct result of the enzymatic activity of this compound, which hydrolyzes these amino acids into aspartic acid and glutamic acid, respectively. nih.govresearchgate.netnih.gov
Targeted metabolomic analyses have revealed that the cytotoxic effects of this compound may be more closely linked to glutamine depletion than asparagine depletion in certain cancer cell types. nih.govnih.gov This highlights the importance of the enzyme's glutaminase activity in its therapeutic efficacy. Furthermore, studies have shown that this compound treatment leads to significant alterations in the aspartate metabolism pathway. nih.gov
Metabolic flux analysis has provided a dynamic view of how cancer cells reprogram their metabolism in response to this compound. Treatment with this compound has been shown to inhibit the mTORC1 signaling pathway, a key regulator of cellular metabolism and growth. ashpublications.org This inhibition leads to a decrease in protein synthesis, pyrimidine (B1678525) synthesis, and glycolysis. ashpublications.org In response to these metabolic stresses, some cells can upregulate fatty acid oxidation (FAO) as a survival mechanism. ashpublications.org These findings from metabolomic studies have not only deepened our understanding of how this compound works but have also identified potential metabolic vulnerabilities that could be exploited to enhance its efficacy and overcome resistance. nih.govnih.govmdpi.com
Table 3: Key Metabolic Alterations Induced by this compound Treatment
| Metabolite/Pathway | Observed Change | Functional Consequence | Reference |
|---|---|---|---|
| Asparagine | Depleted | Inhibition of protein synthesis and cell growth | nih.govresearchgate.netnih.gov |
| Glutamine | Depleted | Inhibition of mTORC1 signaling and other metabolic pathways | nih.govnih.gov |
| Aspartate | Increased | Product of asparagine hydrolysis | nih.govresearchgate.net |
| Glutamate | Increased | Product of glutamine hydrolysis | nih.gov |
| Aspartate Metabolism Pathway | Altered | Disruption of central carbon metabolism | nih.gov |
| mTORC1 Signaling | Inhibited | Decreased protein synthesis, pyrimidine synthesis, and glycolysis | ashpublications.org |
| Fatty Acid Oxidation (FAO) | Increased in resistant cells | Pro-survival metabolic adaptation | ashpublications.org |
MicroRNA (miRNA) Analysis in this compound Response and Resistance
MicroRNAs (miRNAs) are small non-coding RNAs that regulate gene expression post-transcriptionally and have emerged as important players in the cellular response to chemotherapy, including this compound. Several studies have identified specific miRNAs whose expression levels are altered in the context of this compound treatment and are associated with either sensitivity or resistance.
In Nalm-6, a B-cell precursor leukemia cell line, treatment with this compound resulted in a significant decrease in the expression of miR-181b and miR-17. ijmrhs.comijmrhs.com This downregulation was associated with an increase in apoptosis, suggesting that these miRNAs may have pro-survival roles that are counteracted by this compound. ijmrhs.comijmrhs.com
Conversely, other miRNAs have been implicated in promoting resistance to this compound. For example, lower expression of miR-454 has been observed in this compound-resistant pediatric ALL cases. mdpi.comhaematologica.orgoaepublish.com In contrast, the upregulation of miR-125b, miR-99a, and miR-100 has been associated with resistance to other chemotherapeutic agents used in conjunction with this compound, highlighting the complex interplay of regulatory networks in drug resistance. haematologica.org Additionally, miR-708 has been found to be overexpressed in high-risk ALL patients and may contribute to relapse. mdpi.com In T-ALL, miR-326 has been implicated in this compound resistance through its targeting of the transcription factor E2F1, which is involved in the regulation of the ASNS gene. kne-publishing.com The identification of these this compound-associated miRNAs provides potential biomarkers for predicting treatment response and novel therapeutic targets to overcome resistance.
Table 4: MicroRNAs Implicated in this compound Response and Resistance
| miRNA | Observed Change in Expression | Associated Phenotype | Reference |
|---|---|---|---|
| miR-181b | Decreased | Increased apoptosis (Sensitivity) | ijmrhs.comijmrhs.com |
| miR-17 | Decreased | Increased apoptosis (Sensitivity) | ijmrhs.comijmrhs.com |
| miR-454 | Decreased | Resistance | mdpi.comhaematologica.orgoaepublish.com |
| miR-125b | Increased | Resistance (to other chemo agents) | haematologica.org |
| miR-99a | Increased | Resistance (to other chemo agents) | haematologica.org |
| miR-100 | Increased | Resistance (to other chemo agents) | haematologica.org |
| miR-708 | Increased | High-risk disease/Relapse | mdpi.com |
| miR-326 | Overexpressed | Resistance (in T-ALL) | kne-publishing.com |
Immunological Aspects of Asparaginase Therapy
Immunogenicity and Allergic Responses to Asparaginase Proteins
The immunogenicity of this compound is a primary concern in its clinical use, leading to hypersensitivity reactions and potential inactivation of the drug. tandfonline.comeviq.org.au These reactions are a manifestation of the body's immune system recognizing the bacterial-derived enzyme as foreign. tandfonline.com
Elucidation of this compound Antigenic Epitopes and Immune Cell Responses (B-cell/T-cell)
The immune response to this compound is initiated by the recognition of specific antigenic epitopes on the protein by immune cells. Upon initial exposure, antigen-presenting cells (APCs) process the this compound and present peptide fragments to T helper (Th) cells through major histocompatibility complex (MHC) molecules. mdpi.com This activation of Th cells is a critical step in orchestrating the subsequent immune response.
Activated Th cells, in turn, stimulate B cells to produce anti-asparaginase antibodies. mdpi.com Initially, low-affinity immunoglobulin M (IgM) antibodies are generated, but with continued exposure, a class switch to higher-affinity immunoglobulin G (IgG) antibodies occurs. tandfonline.comdroracle.ai These antibodies, particularly IgG, can neutralize the enzyme's activity and lead to its rapid clearance from the bloodstream. tandfonline.com
The specific human leukocyte antigen (HLA) alleles of a patient can also influence the immune response. For example, the HLA-DRB1*07:01 allele has been associated with a higher risk of hypersensitivity to microbial L-asparaginase due to its high-binding affinity for this compound-derived peptides. researchgate.netresearchgate.net
Molecular Strategies to Mitigate this compound Immunogenicity (e.g., Dehumanization, Optimized Glycosylation Patterns)
To counteract the immunogenicity of this compound, several molecular engineering strategies have been developed. These approaches aim to create "biobetter" versions of the enzyme with reduced immunogenicity and improved pharmacokinetic properties. patsnap.com
One prominent strategy is PEGylation , which involves the covalent attachment of polyethylene (B3416737) glycol (PEG) to the this compound molecule. por-journal.comfrontiersin.org This process shields the antigenic sites of the enzyme from the immune system, thereby reducing its immunogenicity and increasing its plasma half-life. por-journal.comfrontiersin.org
De-immunization or dehumanization is another advanced approach that involves modifying the amino acid sequence of the bacterial enzyme to make it more "human-like." mdpi.commdpi.com This is achieved by identifying and replacing immunogenic T-cell and B-cell epitopes with sequences from human proteins that are less likely to provoke an immune response, without compromising the enzyme's catalytic activity. mdpi.comresearchgate.net In silico tools are extensively used to predict these immunogenic regions and guide the site-directed mutagenesis process. mdpi.commdpi.comresearchgate.net For example, replacing specific epitope peptides in the E. coli enzyme with fragments from human serum albumin has been explored. mdpi.com Another study demonstrated that substituting potentially immunogenic epitopes in E. coli L-asparaginase with those from the less immunogenic human this compound could lead to a chimeric enzyme with reduced immunological issues. mdpi.com
Optimized glycosylation patterns represent a further strategy to modulate immunogenicity. Expressing this compound in eukaryotic systems like Pichia pastoris allows for the introduction of post-translational modifications, including glycosylation. researchgate.netnih.gov Creating this compound with human-like glycosylation can mask immunogenic epitopes and has been shown to decrease immunogenicity in vitro. researchgate.net While glycosylation can sometimes hinder enzymatic activity, site-directed mutagenesis can be employed to restore biological function to significant levels. researchgate.net Studies have shown that glycosylated this compound can exhibit increased stability in human serum compared to its non-glycosylated counterpart. researchgate.net
Immune Evasion Mechanisms in this compound-Treated Cancers
Recent research has uncovered a novel role for asparagine in the tumor microenvironment, suggesting that it can contribute to immune evasion by cancer cells. Specifically, in bladder cancer, asparagine has been shown to inhibit type I interferon (IFN) signaling, a critical pathway for antitumor immunity. nih.govresearchgate.net
The mechanism involves the direct interaction of asparagine with a protein called RIG-I. This interaction facilitates the degradation of RIG-I by an E3 ligase named CBL, leading to the suppression of IFN signaling. nih.gov By dampening this immune signaling pathway, tumor cells can evade surveillance by the immune system. nih.govresearchgate.net
Consequently, depleting asparagine through this compound treatment can reverse this immune evasion. By limiting asparagine availability, this compound treatment enhances RIG-I-mediated IFN signaling, which in turn increases the infiltration and effector function of CD8+ T cells within the tumor. nih.gov This finding suggests that this compound may not only have a direct cytotoxic effect on cancer cells but may also potentiate the body's own antitumor immune response. nih.gov This provides a rationale for combining this compound with immune checkpoint inhibitors, such as anti-PD-1 therapy, to achieve synergistic antitumor effects. nih.govresearchgate.net
Development of this compound Neutralizing Antibodies and their Impact on Efficacy
A significant consequence of the immunogenic nature of this compound is the development of neutralizing antibodies. tandfonline.comfrontiersin.org These antibodies, primarily of the IgG class, can bind to the enzyme and inactivate it, thereby reducing its therapeutic efficacy. droracle.ai
The presence of neutralizing antibodies is often associated with hypersensitivity reactions, but they can also develop without any overt clinical symptoms, a phenomenon known as "silent inactivation" or "subclinical hypersensitivity." eviq.org.aufrontiersin.orghaematologica.org In such cases, the this compound activity is reduced or completely eliminated, leading to suboptimal depletion of asparagine, which can negatively impact treatment outcomes. tandfonline.comeviq.org.au Studies have shown that patients who develop anti-asparaginase antibodies may have a reduced half-life of the drug due to increased clearance. tandfonline.com
The development of these antibodies is a strong indicator that the patient's leukemia may not be effectively treated with the same this compound formulation. haematologica.org Therefore, monitoring for the presence of anti-asparaginase antibodies and/or measuring serum this compound activity is crucial. tandfonline.comdroracle.ai While antibody tests are available, their specificity in predicting inactivation can be low, as some patients may develop antibodies without experiencing clinical allergy or enzyme inactivation. haematologica.org For this reason, measuring this compound activity levels is often considered a more reliable method to confirm enzymatic inactivation. haematologica.org
When neutralizing antibodies develop against one form of this compound (e.g., derived from E. coli), switching to a different, non-cross-reactive formulation, such as this compound derived from Erwinia chrysanthemi, is a common strategy to maintain therapeutic efficacy. droracle.aiascopubs.org
Future Directions and Emerging Research Avenues for Asparaginase
Development of Next-Generation Asparaginase Variants with Tailored Properties
The quest for improved this compound formulations is driving the development of "bio-better" variants engineered to possess superior therapeutic profiles. researchgate.net Key areas of innovation include reducing immunogenicity, enhancing stability, and optimizing enzymatic activity.
Rational protein engineering and site-directed mutagenesis are at the forefront of these efforts. frontiersin.orgfrontiersin.org By identifying and modifying specific amino acid residues, scientists are creating this compound variants with desirable characteristics. For instance, the N24G mutation has been shown to confer resistance to cleavage by the human protease asparagine endopeptidase (AEP), a factor contributing to the enzyme's short half-life. frontiersin.org Similarly, the EcAII N24S variant demonstrates long-term storage stability and protease resistance while maintaining its enzymatic functions. frontiersin.org Another approach involves mutating residues to decrease glutaminase (B10826351) activity, a contributor to some of the drug's side effects, without compromising its primary this compound function. bohrium.combohrium.com The N248S mutation, for example, has shown promise in significantly reducing glutaminase activity. bohrium.com
Chemical modifications like PEGylation (conjugation with polyethylene (B3416737) glycol) have already proven successful in extending the in-vivo half-life of this compound and reducing the frequency of administration. mdpi.comnih.govnih.gov Newer strategies such as PASylation and the development of nanobioreactors, like encapsulating this compound within virus-like particles, are also being explored to improve the enzyme's pharmacokinetic properties and shield it from the immune system. researchgate.netfrontiersin.org Furthermore, ancestral sequence reconstruction is being employed as a novel platform to discover and optimize therapeutic variants with superior properties, such as improved enzymatic specificity and reduced toxicity. ashpublications.org
Table 1: Engineered this compound Variants and Their Modified Properties
| Variant | Modification | Improved Property | Reference |
| N24G | Site-directed mutagenesis | Resistance to AEP cleavage | frontiersin.org |
| EcAII N24S | Site-directed mutagenesis | Long-term storage stability, protease resistance | frontiersin.org |
| N248S | Site-directed mutagenesis | Reduced glutaminase activity | bohrium.com |
| PEG-nErA | PEGylation of Erwinia chrysanthemi this compound | Improved in-vivo half-life | nih.govresearchgate.net |
| R206H | Site-directed mutagenesis and PEGylation | Improved proteolytic stability | nih.gov |
| N24A | Site-directed mutagenesis | Improved activity | ashpublications.org |
| An-107 | Ancestral sequence reconstruction | High cytotoxicity against T-cell ALL | ashpublications.org |
Precision Oncology Approaches in this compound Therapy
The future of this compound therapy lies in a more personalized approach, tailoring treatment based on individual patient and tumor characteristics. A key focus of this is the identification and validation of biomarkers that can predict sensitivity or resistance to this compound.
Asparagine synthetase (ASNS), the enzyme responsible for endogenous asparagine production, is a major biomarker of interest. frontiersin.org Generally, low levels of ASNS in cancer cells correlate with higher sensitivity to this compound therapy. frontiersin.orgaacrjournals.org However, the relationship is not always straightforward, and some studies have shown that this compound can still be effective in the presence of ASNS expression. frontiersin.orgnih.gov Research is ongoing to clarify the role of ASNS and other potential biomarkers, such as huntingtin associated protein 1 (HAP1), which has been identified as a potential biomarker for this compound resistance in ALL. ashpublications.org
Pharmacogenomics, the study of how genes affect a person's response to drugs, is another critical component of precision oncology for this compound. frontiersin.orgnih.gov Genetic variations can influence a patient's susceptibility to this compound-related toxicities, such as hypersensitivity reactions, pancreatitis, and thrombosis. frontiersin.orgnih.gov For example, certain human leukocyte antigen (HLA) variants, like HLA-DRB1*07:01, have been associated with an increased risk of hypersensitivity. ubc.caexonpublications.com Identifying these genetic markers can help predict which patients are at a higher risk for adverse effects, allowing for proactive management strategies. frontiersin.org
Advanced Preclinical Models and Organoid Systems for this compound Research
To better understand the mechanisms of this compound action and resistance, and to test novel therapeutic strategies, researchers are turning to more sophisticated preclinical models that more accurately mimic human disease.
Patient-derived xenografts (PDXs), where tumor cells from a patient are implanted into immunodeficient mice, are proving to be invaluable tools. aacrjournals.orguthscsa.edu These models preserve the genomic and phenotypic characteristics of the original tumor, providing a more clinically relevant platform to evaluate drug efficacy. uthscsa.edu For instance, PDX models have been used to demonstrate the enhanced anti-leukemic effects of combining this compound with other therapies, such as dexamethasone (B1670325). researchgate.net
Organoid systems, three-dimensional cell cultures derived from patient tumors, represent another significant advancement. nih.govaacrjournals.orgresearchgate.net These "mini-tumors" in a dish can recapitulate the complex cellular architecture and heterogeneity of the original cancer. nih.gov Researchers are using organoid models of colorectal cancer to investigate the therapeutic potential of this compound in solid tumors, a frontier beyond its traditional use in leukemia. nih.govaacrjournals.orgresearchgate.net These models have shown that certain genetic contexts, such as mutations in the WNT signaling pathway, can sensitize colorectal cancer cells to this compound. nih.govaacrjournals.orgresearchgate.net
Single-cell systems pharmacology is also providing unprecedented insights into the heterogeneous responses of cancer cells to this compound, revealing how factors like B-cell development state can influence therapeutic efficacy. pathologynews.com
Integration of Artificial Intelligence and Machine Learning in this compound Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize this compound research and development. abap.co.inijpsjournal.comaccc-cancer.org These computational tools can analyze vast and complex datasets to identify novel drug targets, predict drug efficacy, and optimize treatment strategies. abap.co.inijpsjournal.comaccc-cancer.org
In the context of this compound, ML algorithms are being developed to predict a patient's risk of developing adverse effects. nih.govnih.govhelsinki.fi By integrating clinical data with genetic information, such as single nucleotide polymorphisms (SNPs), these models can identify patients at high risk for this compound-associated pancreatitis. nih.govnih.govhelsinki.fi For example, one study demonstrated that an ML model incorporating 30 SNPs achieved a high predictive performance for this complication. nih.govnih.govhelsinki.fi Similarly, ML frameworks are being used to predict hypersensitivity reactions by combining polygenic risk scores with clinical variables. ubc.ca
Furthermore, computational biology plays a crucial role in the design of new this compound variants. msjonline.orgmsjonline.orgnih.gov By modeling the three-dimensional structure of the enzyme, researchers can predict how specific mutations will affect its stability and function. msjonline.orgmsjonline.org This in silico approach accelerates the design-build-test cycle, making the development of improved this compound therapies more efficient and cost-effective. nih.gov
Q & A
Q. How is asparaginase activity quantified in laboratory settings, and what methodological standards ensure reproducibility?
this compound activity is measured using a colorimetric assay based on ammonia release. The Peterson and Ciegler (1969) method involves incubating the enzyme with asparagine, stopping the reaction with trichloroacetic acid, and quantifying ammonia via Nessler’s reagent at 400 nm . One international unit (IU) is defined as 1 μmol ammonia released per minute at 37°C (pH 8.6). To ensure reproducibility, strict calibration curves for spectrophotometric readings and triplicate experimental replicates are recommended. Recent protocols also emphasize validating assay conditions (e.g., pH, temperature) against reference standards like the WHO International Standard for L-asparaginase .
Q. What experimental designs are optimal for optimizing this compound production in microbial systems?
- Factorial Designs : Incomplete 3³ factorial designs (e.g., yeast extract, sucrose, asparagine concentrations) with center-point replication effectively identify critical variables for enzyme yield .
- Response Surface Methodology (RSM) : Box-Behnken designs are used to model interactions between parameters (e.g., medium volume, inoculum size) and predict optimal conditions. For Zymomonas mobilis, RSM increased this compound activity to 99.09 IU/L under 0.9 g/L asparagine .
- Continuous Fermentation : Demonstrated to enhance production rates in Z. mobilis by maintaining steady-state microbial growth and substrate utilization .
Q. How do researchers validate the purity and safety of lab-produced this compound?
Quality control involves:
- Contaminant Testing : Endotoxin assays (e.g., Limulus Amebocyte Lysate) and sterility checks.
- Activity Consistency : Batch-to-blot comparisons using standardized activity assays.
- Structural Confirmation : SDS-PAGE for molecular weight verification and circular dichroism for secondary structure integrity .
Advanced Research Questions
Q. How can contradictions in this compound efficacy data across preclinical studies be resolved?
Discrepancies often arise from:
- Model Variability : Differences in leukemia cell lines (e.g., ALL vs. AML) or animal models (e.g., murine vs. xenograft).
- Dosing Heterogeneity : Lack of standardized pharmacokinetic (PK) protocols.
Resolution Strategies : - PK/PD Modeling : Link enzyme activity levels (≥0.1 IU/mL) to clinical outcomes using population pharmacokinetics .
- Meta-Analysis : Pool data from studies with harmonized inclusion criteria (e.g., E. coli-derived vs. Erwinia formulations) .
Q. What advanced methodologies address this compound resistance in cancer therapy?
- Mechanistic Studies : RNA-seq/proteomics to identify overexpression of asparagine synthetase (ASNS) in resistant cells .
- Nanoparticle Delivery : PEGylation or liposomal encapsulation to prolong enzyme half-life and reduce immunogenicity .
- Combination Therapies : Co-administration with ASNS inhibitors (e.g., histone deacetylase inhibitors) to sensitize leukemic cells .
Q. How can therapeutic drug monitoring (TDM) be integrated into clinical trials to minimize this compound toxicity?
- Activity Thresholds : Target ≥0.1 IU/mL at 14 days post-pegaspargase dosing .
- Hypersensitivity Mitigation : Pre-emptive IgE testing and switching to non-cross-reactive formulations (e.g., Erwinia).
- Real-Time Assays : ELISA-based activity kits enable rapid dose adjustments in protocols like the ALLTogether Trial .
Data Analysis and Reporting Standards
Q. What statistical approaches are critical for analyzing this compound dose-response data?
- Nonlinear Regression : Fit dose-response curves using tools like GraphPad Prism.
- Survival Analysis : Kaplan-Meier methods for relapse-free survival correlated with enzyme activity levels .
- Multivariate Analysis : Address confounders (e.g., patient age, co-medications) via Cox proportional hazards models .
Q. How should researchers handle conflicting data between in vitro and in vivo this compound studies?
- Translational Gap Analysis : Compare IC₅₀ values in cell lines vs. plasma activity thresholds in patients .
- Mechanistic Validation : Use knockout murine models to confirm ASNS-driven resistance observed in vitro .
Tables: Key Experimental Findings
| Condition | This compound Activity (IU/L) | Source |
|---|---|---|
| 0.9 g/L asparagine (Z. mobilis) | 99.09 | |
| PEGylated formulation | Half-life: 15.2 days | |
| Target activity threshold | ≥0.1 IU/mL (14 days post-dose) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
